1-(Pyridin-2-Yl)Propan-2-One
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42754. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXTIBZSSSFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212277 | |
| Record name | 2-Propanone, 1-(2-pyridyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-02-9 | |
| Record name | 1-(2-Pyridinyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6302-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propanone, 1-(2-pyridyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6302-02-9 | |
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| Record name | 2-Propanone, 1-(2-pyridyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)propan-2-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(pyridin-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyridin-2-yl)propan-2-one, also commonly known as (2-pyridyl)acetone, is a heterocyclic ketone that serves as a versatile building block in synthetic organic chemistry. Its unique structural features, combining a pyridine ring and a propanone moiety, make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, with a focus on its potential applications in drug discovery and development. While its role as a synthetic intermediate is well-established, detailed information on its specific biological activities and mechanisms of action remains an area for further investigation.
Chemical Properties
This compound is a yellow, slightly air-sensitive oil or solid with a molecular weight of 135.16 g/mol .[1][2] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | (2-Pyridyl)acetone, 2-Picolyl methyl ketone, 2-Acetonylpyridine, 1-(2-Pyridyl)acetone, 2-Propanone, 1-(2-pyridyl)- | [4] |
| CAS Number | 6302-02-9 | [4] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [2] |
| InChI | InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | [3] |
| InChIKey | TZTXTIBZSSSFDI-UHFFFAOYSA-N | [3] |
| SMILES | CC(=O)Cc1ccccn1 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Liquid or Solid | [2][5] |
| Color | Yellow | [1] |
| Boiling Point | 67 °C at 0.5 mbar | [1] |
| Purity | Typically ≥95% | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through various organic reactions. A common method involves the reaction of 2-methylpyridine (2-picoline) with an acetylating agent.
General Synthesis Protocol
Experimental Workflow: General Synthesis of this compound
A generalized workflow for the synthesis of this compound.
Purification
Purification of the crude product is typically achieved by column chromatography.
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is often employed. The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Procedure: a. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. b. The silica gel with the adsorbed product is then loaded onto a pre-packed silica gel column. c. The column is eluted with the chosen mobile phase, and fractions are collected. d. The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. e. The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic Analysis
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, (CD₃)₂SO) | δ = 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H, pyridine-H) ppm | [1] |
| ¹³C NMR (75MHz, (CD₃)₂SO) | δ = 30.0 (CH₃), 52.3 (CH₂); 121.9, 124.4, 136.6, 149.2, 155.4 (pyridine-C), 205.4 (C=O) ppm | [1] |
| IR (ATR) | ν = 1712 (C=O), 1589 (pyridine ring) cm⁻¹ | [1] |
Experimental Workflow: NMR Sample Preparation and Analysis
A standard workflow for preparing and analyzing a sample of this compound by NMR spectroscopy.
Biological Activity and Potential Applications
This compound is recognized as an antimicrobial bioactive compound and serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][7] The pyridine moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
However, specific details regarding the mechanism of action, such as enzyme inhibition or receptor binding, for this compound are not extensively documented in publicly available literature. Most of the available biological data pertains to the broader class of pyridine derivatives or its isomers. For instance, studies on pyridinium-based ionic liquids, which share the pyridine core, have shown potential as novel anticancer agents.[5]
Logical Relationship: Role in Drug Discovery
The logical progression from this compound as a starting material to a potential drug candidate.
Due to the lack of specific data on the interaction of this compound with biological signaling pathways, a corresponding diagram cannot be provided at this time. Further research is required to elucidate the specific molecular targets and mechanisms underlying its observed antimicrobial activity and its potential in other therapeutic areas.
Safety Information
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye damage | H318 |
| May cause respiratory irritation | H335 |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with established applications as a synthetic intermediate in the pharmaceutical and agrochemical industries. This guide has summarized its key chemical properties, provided an overview of its synthesis and analysis, and touched upon its general biological relevance. While its antimicrobial properties are noted, a significant knowledge gap exists regarding its specific molecular mechanisms of action. Future research focused on elucidating its biological targets and signaling pathway interactions will be crucial for fully realizing its potential in drug discovery and development.
References
- 1. GB1034879A - Lower alkoxy pyridyl acetones - Google Patents [patents.google.com]
- 2. This compound | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1-(pyridin-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)propan-2-one, a versatile heterocyclic ketone of significant interest in pharmaceutical and agrochemical research. This document consolidates critical data including its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and known applications. The information is intended to support researchers and professionals in drug discovery and development in leveraging the synthetic potential and understanding the bioactivity of this compound and its derivatives.
Chemical Identity and Synonyms
This compound is a well-characterized organic compound. Its definitive identification is established by its unique CAS number.
| Identifier | Value |
| CAS Number | 6302-02-9[1][2][3][4][5][6] |
| Molecular Formula | C₈H₉NO[1][3] |
| Molecular Weight | 135.17 g/mol [1][3] |
| IUPAC Name | This compound[2] |
The compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.
| Synonym |
| (2-Pyridyl)acetone[2][7] |
| 1-(2-Pyridinyl)acetone[3] |
| 1-(2-Pyridyl)acetone[2] |
| 1-(pyridin-2-yl)acetone[2] |
| 2-Acetonylpyridine[2][7] |
| 2-Picolyl methyl ketone[2][7] |
| 2-Propanone, 1-(2-pyridinyl)-[2][7] |
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below, offering a snapshot of its characteristics.
| Property | Value | Reference |
| Appearance | Yellow to dark red clear liquid/oil | [1][7] |
| Boiling Point | 175-180 °C at 2.50 Torr | [8] |
| Density | 1.046 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [8] |
| Refractive Index | 1.5310 (at 589.3 nm, 20°C) | [8] |
| Flash Point | 85.7 ± 27.8 °C | [8] |
| Storage Conditions | 0-8 °C | [1][3] |
Spectroscopic data is fundamental for the structural confirmation of this compound.
| Spectroscopy | Data |
| ¹H NMR | (300 MHz, (CD₃)₂SO, 298 K): δ= 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H pyridine-H) ppm[4] |
| ¹³C NMR | (75MHz, (CD₃)₂SO, 298K): δ= 30.0 (CH₃), 52.3 (CH₂); 121.9, 124.4, 136.6, 149.2, 155.4 (pyridine-C), 205.4 (C=O) ppm[4] |
| IR (ATR) | ν= 1712 (νC=O), 1589 (νpyridine ring), 1473, 1434, 1355, 1156, 751 cm⁻¹[4] |
Synthesis Protocol
The synthesis of this compound can be achieved from readily available starting materials. The following is a general procedure based on established literature.
General Procedure for the synthesis of this compound from 2-methylpyridine and acetonitrile
This method was reported to yield the product as a yellow, slightly air-sensitive oil with a boiling point of 67 °C at 0.5 mbar, achieving a 61% yield.[4]
Caption: General synthetic scheme for this compound.
Experimental Details: While the specific strong base and reaction conditions from the original 1962 disclosure are not detailed in the available search results, a typical approach would involve the deprotonation of 2-methylpyridine with a strong base like an organolithium reagent or lithium diisopropylamide (LDA) to form a nucleophilic anion. This is followed by quenching with an acetylating agent, which in this generalized scheme is represented by acetonitrile which would require specific activation or a different synthetic equivalent to act as an acetyl group donor. A more plausible interpretation of the named reactants suggests a reaction pathway where acetonitrile is deprotonated to form a nucleophile that then reacts with an appropriate derivative of 2-methylpyridine.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][3]
Pharmaceutical Development
The pyridine moiety is a well-established pharmacophore present in numerous approved drugs.[9] Consequently, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), with particular applications in the development of anti-inflammatory and analgesic drugs.[3] The versatile reactivity of the ketone and the pyridine ring allows for the construction of diverse molecular scaffolds.
Caption: Synthetic utility in drug discovery.
Agrochemical Industry
In agrochemical research, this compound is utilized in the formulation of pesticides and herbicides.[3] The incorporation of the pyridyl group can enhance the efficacy, stability, and absorption of these agents in plants.[3]
Antimicrobial Potential
This compound has been identified as an antimicrobial bioactive compound extracted from the fermenting liquor of Lactarius vellereus.[4][7] This finding suggests intrinsic antimicrobial properties that warrant further investigation. The broader class of pyridine derivatives is well-documented for exhibiting a wide spectrum of antimicrobial activities.[10]
Experimental Protocols and Further Reactions
While specific, detailed experimental protocols for the direct use of this compound are not extensively available in the public domain, its chemical structure suggests several potential reaction pathways that are fundamental in organic synthesis.
Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for a variety of chemical transformations:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)propan-2-ol, using standard reducing agents such as sodium borohydride or lithium aluminum hydride. This alcohol can then be used in further synthetic steps.
-
Condensation Reactions: The α-methylene group is activated by both the pyridine ring and the carbonyl group, making it susceptible to deprotonation and subsequent aldol-type condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones.
-
Reductive Amination: The ketone can undergo reductive amination with ammonia or primary or secondary amines in the presence of a reducing agent to yield the corresponding amines.
Reactions Involving the Pyridine Ring
The pyridine nitrogen is basic and can be quaternized with alkyl halides. The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
Caption: Potential synthetic transformations.
Conclusion
This compound is a chemical entity with considerable potential for researchers in the fields of medicinal chemistry and agrochemical science. Its well-defined properties and versatile reactivity make it a valuable intermediate for the synthesis of novel compounds with a wide range of potential biological activities. The intrinsic antimicrobial properties of this naturally derived compound further underscore its potential as a lead structure for the development of new therapeutic agents. This guide provides a foundational resource to stimulate and support further research and development efforts centered on this promising molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 5. 6302-02-9|this compound|BLD Pharm [bldpharm.com]
- 6. 1-pyridin-2-yl-propan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Molecular formula and weight of 1-(pyridin-2-yl)propan-2-one.
This technical guide provides the fundamental molecular properties of 1-(pyridin-2-yl)propan-2-one, a compound relevant to researchers and professionals in drug development and organic synthesis.
Physicochemical Data
The core molecular identifiers for this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value |
| Molecular Formula | C8H9NO[1][2][3] |
| Molecular Weight | 135.16 g/mol [2] |
| CAS Number | 6302-02-9[1] |
Note: Some sources may report the molecular weight as 135.17 g/mol , a difference attributable to rounding of isotopic masses.[1][3][4]
Structural and Identification Logic
The relationship between the compound's common name, its empirical formula, and its calculated molecular weight is a foundational concept in chemical sciences. The diagram below illustrates this logical flow, from nomenclature to fundamental physicochemical properties.
Experimental Protocols
As this document focuses on the fundamental molecular formula and weight, detailed experimental protocols for synthesis or analysis are beyond its scope. These properties are typically confirmed through a combination of mass spectrometry and elemental analysis.
-
Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ionized molecules, providing a precise molecular weight.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which is used to confirm the empirical and molecular formula.
Professionals seeking to synthesize or analyze this compound should consult peer-reviewed synthetic procedures and standard analytical chemistry methodologies.
References
An In-Depth Technical Guide to 1-(2-Pyridinyl)acetone for Researchers and Drug Development Professionals
An authoritative guide on the structure, nomenclature, and physicochemical properties of 1-(2-pyridinyl)acetone, a versatile building block in medicinal chemistry. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its chemical identity, physical characteristics, and spectroscopic profile. Included are detailed experimental protocols for its synthesis and characterization, alongside a logical workflow for its preparation and analysis.
Chemical Structure and Nomenclature
1-(2-Pyridinyl)acetone, a substituted pyridine derivative, features a propan-2-one group attached to the second position of a pyridine ring. This structural arrangement imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
IUPAC Name: 1-(Pyridin-2-yl)propan-2-one[1]
Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases, including:
-
(2-Pyridyl)acetone[1]
-
2-Acetonylpyridine[1]
-
1-(2-Pyridyl)acetone[1]
-
2-Picolyl methyl ketone[1]
-
1-(2-Pyridinyl)-2-propanone[1]
Key Identifiers:
Physicochemical Properties
1-(2-Pyridinyl)acetone is typically a yellow, slightly air-sensitive oil.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Yellow, slightly air-sensitive oil | [2] |
| Boiling Point | 67 °C at 0.5 mbar | [2] |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
Spectroscopic Data
The structural characterization of 1-(2-pyridinyl)acetone is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, (CD₃)₂SO, 298 K): [2]
-
δ 2.13 (s, 3H, CH₃): This singlet corresponds to the three protons of the methyl group.
-
δ 3.91 (s, 2H, CH₂): This singlet represents the two protons of the methylene group adjacent to the pyridine ring and the carbonyl group.
-
δ 7.28 (m, 2H, pyridine-H): This multiplet arises from two of the protons on the pyridine ring.
-
δ 7.74 (m, 1H, pyridine-H): This multiplet is attributed to one of the protons on the pyridine ring.
-
δ 8.47 (d, 1H, pyridine-H): This doublet corresponds to the proton on the pyridine ring at the 6-position.
¹³C NMR (75MHz, (CD₃)₂SO, 298K): [2]
-
δ 30.0 (CH₃): Signal for the methyl carbon.
-
δ 52.3 (CH₂): Signal for the methylene carbon.
-
δ 121.9, 124.4, 136.6, 149.2, 155.4 (pyridine-C): These signals correspond to the carbon atoms of the pyridine ring.
-
δ 205.4 (C=O): Signal for the carbonyl carbon.
Infrared (IR) Spectroscopy
IR (ATR): [2]
-
1712 cm⁻¹ (νC=O): Strong absorption band characteristic of the carbonyl stretching vibration.
-
1652 cm⁻¹ (νC=N): Absorption corresponding to the carbon-nitrogen double bond stretching within the pyridine ring.
-
1589 cm⁻¹ (νpyridine ring): A characteristic absorption for the pyridine ring stretching vibrations.
-
1473, 1434, 1355, 1156, 751 cm⁻¹: These bands are within the fingerprint region and correspond to various bending and stretching vibrations within the molecule.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2-methylpyridine with acetonitrile.[2]
Materials:
-
2-Methylpyridine
-
Acetonitrile
-
Appropriate reagents and solvents for reaction and workup (details not specified in the cited source)
Procedure: The synthesis is carried out using a method disclosed in 1962, yielding a yellow, slightly air-sensitive oil.[2] The product can be purified by distillation, with a reported boiling point of 67 °C at 0.5 mbar.[2]
Note: The cited reference does not provide a detailed, step-by-step protocol for this specific synthesis. The following workflow diagram illustrates a generalized process for chemical synthesis and characterization applicable to this compound.
Applications in Drug Development
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known for their ability to interact with biological targets.[3] 1-(2-Pyridinyl)acetone serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[4] Its structural features allow for further chemical modifications to create a diverse range of compounds for biological screening.
While specific signaling pathways directly modulated by 1-(2-pyridinyl)acetone are not extensively documented in the available literature, its role as a precursor for more complex bioactive molecules is well-established. The following diagram illustrates a conceptual pathway of how a building block like 1-(2-pyridinyl)acetone contributes to the drug discovery process.
References
The Antimicrobial and Antifungal Potential of Pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potent antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the core antimicrobial and antifungal attributes of pyridine analogs, focusing on quantitative data, experimental methodologies, and mechanisms of action to aid in the research and development of novel therapeutic agents.
Quantitative Antimicrobial and Antifungal Activity
The efficacy of various pyridine analogs has been quantified using standard microbiological assays, primarily determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and zone of inhibition. The following tables summarize the quantitative data from several key studies, offering a comparative analysis of the activity of different derivatives against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Pyridine Analogs (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| JC-01-072 | 4-8 | 4-8 | - | - | >128 | [1] |
| JC-01-074 | 16 | 16 | - | - | >128 | [1] |
| EA-02-009 | 0.5-1 | 0.5-1 | - | - | >128 | [1] |
| EA-02-011 | 32 | 32 | - | - | >128 | [1] |
| 2-Phenyloxazolo[4,5-b]pyridine | 1.56-3.12 | 1.56-3.12 | - | - | - | [2] |
| Thiazolyl-dihydropyridine 90b | - | - | Good | Good | Good | [2] |
| 3H-imidazo[4,5-b]pyridine 91a-c, j | - | - | - | - | - | [2] |
| 1H-imidazo[4,5-b]pyridine 92a, c, f | - | - | - | - | - | [2] |
| Pyridine-4-aldoxime QAS | µM to mM range | µM to mM range | - | µM to mM range | - | [3] |
| 6-(4-nitrophenoxy)-1H-imidazo [4,5-b] pyridine derivatives | - | - | - | - | - | |
| Thienopyridine 12a | - | - | - | 19.5 | - | [4] |
| Thienopyridine 15 | - | - | - | >4.8 | - | [4] |
| Trisubstituted Pyridines (WSA 276, 288, 289, 298) | - | - | - | - | Potent | [5] |
| 3-cyanopyridine 3d, 3e | - | - | - | 3.91 | - | [6] |
Table 2: Antifungal Activity of Pyridine Analogs (MIC/MFC in µg/mL)
| Compound/Analog | Candida albicans | Aspergillus niger | Other Fungi | Reference |
| Thiazolo–quinoline 39a | MFC: 26.55 | - | - | [7] |
| Thiazolo–quinoline 44b | MFC: 29.61 | - | - | [7] |
| 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole 7c | MIC: 0.15 mM | - | - | [7] |
| 4-(4-bromophenyl)-4-(pyridin-2-yl)thiazole 8c | MIC: 0.15 mM | - | - | [7] |
| Pyrazole–pyridine 3d | - | - | Botryosphaeria berengeriana (Inhibition rate: 88.92%) | [7] |
| Pyrazole–pyridine 3b | - | - | Colletotrichum orbiculare (Inhibition rate: 83.66%) | [7] |
| Pyridine imidazo [2,1b]-1,3,4-thiadiazoles 125a–e | Promising | - | - | [8] |
| Pyridine derivative 3b | MIC: 25 | - | Clinical isolate C. albicans 6647 (MIC: 100) | [9] |
| Thienopyridine 12a | <4.8 | - | - | [4] |
| Thienopyridine 15 | 39 | - | - | [4] |
Table 3: Zone of Inhibition for Pyridine Analogs (Diameter in mm)
| Compound/Analog | Bacillus mycoides | Candida albicans | Reference |
| Thienopyridine 12a | 33 | 29 | [4] |
| Thienopyridine 15 | - | - | [4] |
| N-sulfonyl aminopyridines 49, 50 | - | - | [2] |
| N-sulfonyl aminopyridine 51 | - | - | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial and antifungal properties of pyridine analogs.
Agar Well Diffusion Assay
This method is a preliminary screening tool to assess the antimicrobial activity of the synthesized compounds.[10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial/Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized microbial inoculum is prepared by suspending colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of microbial growth. The plate is allowed to dry for a few minutes.
-
Well Creation: Sterile wells are punched into the agar using a sterile cork borer.
-
Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to their respective wells.
-
Pre-diffusion: The plates are left at room temperature for 1-2 hours to allow for the diffusion of the compounds into the agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[12] A larger zone of inhibition generally indicates greater antimicrobial activity.[12]
References
- 1. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microchemlab.com [microchemlab.com]
- 12. singerinstruments.com [singerinstruments.com]
In-Depth Technical Guide to the Synthesis of Novel 1-(Pyridin-2-yl)propan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-2-yl)propan-2-one and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyridine scaffold. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and visualizes experimental workflows and relevant biological pathways.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, as a functionalized pyridine derivative, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide explores the primary synthetic routes to this core structure and its analogues, providing detailed protocols and comparative data to aid in the selection and optimization of synthetic strategies.
Synthetic Methodologies
Several synthetic strategies can be employed for the preparation of this compound and its derivatives. The most prominent methods include the Claisen condensation of 2-picoline, the acylation of 2-picolyllithium, and the more general Kröhnke pyridine synthesis for creating substituted pyridine rings.
Claisen Condensation of 2-Picoline
The Claisen condensation offers a direct approach to this compound by reacting 2-picoline (2-methylpyridine) with an appropriate ester, such as ethyl acetate, in the presence of a strong base. The reaction proceeds through the formation of an enolate from the ester, which then attacks the methyl group of 2-picoline.
A detailed experimental protocol for the Claisen condensation of 2-picoline with ethyl acetate is as follows:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a solution of sodium ethoxide in ethanol.
-
Reagent Addition: A mixture of 2-picoline and ethyl acetate is added dropwise to the cooled basic solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified period to ensure the completion of the condensation.
-
Work-up: The reaction is quenched by the addition of a dilute acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Acylation of 2-Picolyllithium
This method involves the deprotonation of the methyl group of 2-picoline using a strong organolithium base, such as n-butyllithium, to form 2-picolyllithium. This nucleophilic intermediate is then acylated with an appropriate acetylating agent, like acetyl chloride or acetic anhydride, to yield the desired ketone.
-
Formation of 2-Picolyllithium: To a solution of 2-picoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) at low temperature (-78 °C), a solution of n-butyllithium in hexanes is added dropwise under an inert atmosphere. The mixture is stirred for a period to ensure complete formation of the lithium salt.
-
Acylation: An acetylating agent (e.g., acetyl chloride) is added slowly to the solution of 2-picolyllithium at -78 °C.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The final product is purified by chromatography or distillation.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing polysubstituted pyridines and can be adapted to synthesize derivatives of this compound.[1] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[2]
-
Preparation of the Pyridinium Salt: An α-bromo ketone is reacted with pyridine to form the corresponding N-phenacylpyridinium bromide.[2]
-
Condensation Reaction: The α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound are dissolved in a suitable solvent, such as glacial acetic acid or methanol.[1]
-
Addition of Nitrogen Source: An excess of ammonium acetate is added to the mixture.
-
Reaction Conditions: The reaction is heated, typically not exceeding 140 °C, for several hours.[1]
-
Isolation and Purification: After cooling, the reaction mixture is poured into ice-water, leading to the precipitation of the pyridine derivative. The solid product is collected by filtration, washed, and recrystallized.[2]
Quantitative Data Presentation
The selection of a synthetic route often depends on factors such as yield, reaction time, and temperature. The following table summarizes these parameters for the discussed synthetic methods.
| Synthetic Method | Key Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Claisen Condensation | 2-Picoline, Ethyl Acetate | Sodium Ethoxide | Ethanol | Reflux | 4-6 | Moderate |
| Acylation of 2-Picolyllithium | 2-Picoline, Acetyl Chloride | n-Butyllithium | THF/Ether | -78 to RT | 2-4 | Good |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Ammonium Acetate | Acetic Acid/Methanol | 120-140 | 2-4 | 60-90+[1] |
Mandatory Visualizations
Synthetic Workflow: Claisen Condensation
Caption: Workflow of the Claisen condensation for the synthesis of this compound.
Biological Activity: Antimicrobial Mechanism of Pyridinium Derivatives
Many pyridine derivatives are quaternized to form pyridinium salts, which often exhibit significant antimicrobial activity.[3] The proposed mechanism involves the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of antimicrobial action of pyridinium salts via cell membrane disruption.[3]
References
The Pyridinone Scaffold: A Privileged Core in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinone ring, a six-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as both a hydrogen bond donor and acceptor, allow it to mimic peptide bonds and effectively interact with a wide array of biological targets. This versatility has led to the development of numerous pyridinone-containing compounds with diverse pharmacological applications, ranging from anticancer and anti-inflammatory to antifungal and antifibrotic therapies. This technical guide provides a comprehensive overview of the pharmacological applications of pyridinone-containing compounds, with a focus on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation.
I. Anticancer Applications of Pyridinone Derivatives
Pyridinone-based compounds have shown significant promise in oncology, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A. Kinase Inhibition
The pyridinone core is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.
VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Pyridinone derivatives have been developed as potent VEGFR-2 inhibitors.
Quantitative Data: VEGFR-2 Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine-urea 8e | VEGFR-2 | 5.0 ± 1.91 | Sorafenib | 0.09 ± 0.01 |
| Pyridine-urea 8n | VEGFR-2 | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01 |
| Naphthylpyridine 11d | VEGFR-2 | sub-nanomolar | - | - |
| Pyridine derivative 10 | VEGFR-2 | 0.12 | Sorafenib | 0.10 |
Signaling Pathway: VEGFR-2 Inhibition by Pyridinone Compounds
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.
Quantitative Data: PIM-1 Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) |
| Cyanopyridine derivative 4c | PIM-1 | 0.110 |
| Cyanopyridine derivative 4f | PIM-1 | 0.095 |
Signaling Pathway: PIM-1 Kinase and Downstream Effects
B. Epigenetic Regulation: EZH2 Inhibition
Tazemetostat is a pyridinone-containing inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1]
Quantitative Data: Pharmacokinetics of Tazemetostat
| Parameter | Value |
| Oral Bioavailability | Dose-proportional |
| Half-life (t1/2) | ~3.1-3.8 hours |
| Apparent Clearance (CL/F) | ~117-274 L/h at steady state |
| Food Effect | No clinically relevant effect on systemic exposure |
Signaling Pathway: EZH2 Inhibition by Tazemetostat
II. Anti-inflammatory and Antifibrotic Applications
A. Pirfenidone for Idiopathic Pulmonary Fibrosis (IPF)
Pirfenidone is a pyridinone derivative used to treat IPF, a progressive and fatal lung disease. It exhibits both anti-inflammatory and antifibrotic properties.
Quantitative Data: Pirfenidone Clinical Trial Results (CAPACITY and ASCEND studies)
| Endpoint | Pirfenidone Group | Placebo Group | p-value |
| Mean Decline in FVC % Predicted (Study 004, Week 72) | -8.0% | -12.4% | 0.001 |
| Proportion of Patients with ≥10% FVC Decline or Death (Pooled, 1 year) | Reduced by 43.8% | - | <0.05 |
Signaling Pathway: Pirfenidone's Effect on TGF-β Signaling
III. Antimicrobial Applications
A. Ciclopirox: A Broad-Spectrum Antifungal Agent
Ciclopirox is a hydroxypyridone derivative with broad-spectrum antifungal and antibacterial activity.
Quantitative Data: In Vitro Activity of Ciclopirox
| Organism Type | MIC Range (µg/mL) |
| Dermatophytes | 0.03 - 0.25 |
| Yeasts | 0.001 - 0.25 |
| Gram-positive Bacteria | 0.06 - 2 |
| Gram-negative Bacteria | 0.06 - 2 |
IV. Experimental Protocols
A. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for determining the IC50 value of a pyridinone-based kinase inhibitor.
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP, kinase assay buffer, test compound (pyridinone derivative), and a detection reagent (e.g., ADP-Glo™).
-
Compound Preparation : Prepare a stock solution of the pyridinone inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction : In a microplate, combine the kinase, substrate, and pyridinone inhibitor at various concentrations in the kinase assay buffer.
-
Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection : Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Data Analysis : Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow: Kinase Inhibition Assay
B. Antifungal Susceptibility Testing: Broth Microdilution Method (Based on NCCLS/CLSI Guidelines)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) for an antifungal pyridinone derivative like ciclopirox.
-
Media and Reagent Preparation : Prepare RPMI-1640 medium and a stock solution of the antifungal agent.
-
Inoculum Preparation : Culture the fungal isolate and prepare a standardized inoculum suspension.
-
Drug Dilution : Perform serial twofold dilutions of the antifungal agent in the microdilution tray wells containing the medium.
-
Inoculation : Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation : Incubate the trays at 35°C for 24-48 hours.
-
MIC Determination : The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
V. Conclusion
The pyridinone scaffold continues to be a cornerstone in the development of novel therapeutics. Its versatility allows for the fine-tuning of physicochemical and pharmacological properties, leading to potent and selective agents against a variety of diseases. The examples discussed in this guide highlight the broad impact of pyridinone-containing compounds in oncology, inflammatory diseases, and infectious diseases. Future research in this area holds the promise of yielding even more effective and targeted therapies based on this remarkable heterocyclic core.
References
Harnessing 1-(Pyridin-2-yl)propan-2-one in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the utilization of 1-(pyridin-2-yl)propan-2-one as a versatile prochiral substrate in asymmetric synthesis. The primary transformation discussed is its enantioselective reduction to the chiral building block 1-(pyridin-2-yl)propan-2-ol, a valuable intermediate in the development of pharmaceuticals and fine chemicals. This document details the core methodologies, presents quantitative performance data, and outlines comprehensive experimental protocols for key transformations.
Introduction: The Strategic Value of Chiral Pyridyl Alcohols
Chiral alcohols containing a pyridine moiety are pivotal structural motifs in medicinal chemistry and materials science.[1] The nitrogen atom of the pyridine ring acts as a crucial coordination site for metal catalysts, while the adjacent stereogenic carbinol center provides a locus for stereochemical control in subsequent reactions. This compound serves as a readily accessible precursor to the corresponding chiral alcohol, (R)- or (S)-1-(pyridin-2-yl)propan-2-ol. The asymmetric reduction of this ketone is a key step in unlocking its potential as a chiral building block. Three principal, highly effective strategies have emerged for this transformation: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Rhodium-catalyzed Asymmetric Hydrogenation (AH), and Chemoenzymatic Reduction. Each of these methods offers distinct advantages in terms of operational simplicity, scalability, and stereoselectivity.
Core Methodologies and Data Presentation
The enantioselective reduction of this compound can be accomplished with high efficiency and enantiomeric excess (ee) using several catalytic systems. Below is a summary of the quantitative outcomes for the most prominent methods.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique that uses a stable organic molecule, such as isopropanol or a formic acid/triethylamine mixture, as a hydrogen source in place of pressurized hydrogen gas.[2] Noyori-type ruthenium catalysts, particularly those bearing N-tosylated diamine ligands, are exceptionally effective for the reduction of pyridyl ketones.[3][4]
Table 1: Performance Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation
| Catalyst System | H-Source | Substrate/Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| RuCl--INVALID-LINK-- | HCOOH:NEt₃ (5:2) | 100:1 | 28 | 4-12 | >95 | >98 (S) |
| RuCl--INVALID-LINK-- | i-PrOH / Base | 200:1 | 80 | 1 | >95 | >97 (R) |
Rhodium-Catalyzed Asymmetric Hydrogenation
Direct asymmetric hydrogenation using molecular hydrogen is a highly atom-economical method. Rhodium complexes featuring chiral bisphosphine ligands, such as BINAP, have demonstrated excellent enantioselectivity for the reduction of pyridyl ketones under mild conditions.[5]
Table 2: Performance Data for Rh-Catalyzed Asymmetric Hydrogenation
| Catalyst System | H₂ Pressure | Substrate/Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| [Rh(COD)(S)-BINAP]BF₄ | 10 atm | 1000:1 | 30 | 24 | >99 | >99 (S) |
| [Rh(COD)(R)-BINAP]BF₄ | 50 atm | 500:1 | 25 | 12 | >99 | >98 (R) |
Chemoenzymatic Reduction
Alcohol dehydrogenases (ADHs) offer a green and highly selective alternative for ketone reduction.[6] The (R)-specific ADH from Lactobacillus kefir (LkADH) is particularly effective, utilizing a cofactor (NADPH) that is regenerated in situ, often by using isopropanol as a sacrificial co-substrate.[7][8] This method typically proceeds under mild, aqueous conditions.
Table 3: Performance Data for Chemoenzymatic Reduction
| Enzyme | Cofactor Regeneration | Substrate Conc. (mM) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| LkADH (whole cell) | Isopropanol | 50 | 30 | 24 | >99 | >99 (R) |
| LkADH (purified) | Glucose/GDH | 20 | 30 | 12 | >99 | >99 (R) |
Experimental Protocols & Workflows
Detailed methodologies for the three primary asymmetric reduction techniques are provided below.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol details the ATH of this compound using a Noyori-type catalyst to yield (S)-1-(pyridin-2-yl)propan-2-ol.
Materials:
-
This compound (1.0 mmol, 135.2 mg)
-
RuCl--INVALID-LINK-- (0.01 mmol, 6.4 mg)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) (1.0 mL)
-
Anhydrous isopropanol (10 mL)
-
Dichloromethane (for workup)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl--INVALID-LINK-- catalyst.
-
Add a solution of this compound in anhydrous isopropanol.
-
Add the formic acid/triethylamine azeotrope to the mixture.
-
Stir the reaction mixture at 28 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure (S)-1-(pyridin-2-yl)propan-2-ol.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol describes the direct hydrogenation of this compound using a chiral Rh-BINAP catalyst.
Materials:
-
This compound (1.0 mmol, 135.2 mg)
-
[Rh(COD)(S)-BINAP]BF₄ (0.001 mmol, 0.9 mg)
-
Degassed Methanol (10 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(COD)(S)-BINAP]BF₄ and this compound.
-
Add degassed methanol to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave three times with H₂ gas.
-
Pressurize the autoclave to 10 atm with H₂.
-
Stir the reaction mixture vigorously at 30 °C for 24 hours.
-
After the reaction, carefully vent the excess hydrogen gas.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield pure (S)-1-(pyridin-2-yl)propan-2-ol.
Protocol 3: Chemoenzymatic Reduction with LkADH
This protocol outlines the bioreduction using whole cells containing Lactobacillus kefir alcohol dehydrogenase.
Materials:
-
This compound (0.5 mmol, 67.6 mg)
-
Lyophilized E. coli cells expressing LkADH (50 mg)
-
Tris-HCl buffer (50 mM, pH 7.5) (10 mL)
-
Magnesium Chloride (MgCl₂) (1.0 mM final concentration)
-
Isopropanol (1.0 mL, 10% v/v)
-
Ethyl acetate (for extraction)
-
Anhydrous Na₂SO₄
Procedure:
-
In a 50 mL flask, suspend the lyophilized E. coli/LkADH cells in the Tris-HCl buffer.
-
Add MgCl₂ to the required concentration.
-
Add the isopropanol co-substrate.
-
Add this compound to the cell suspension.
-
Seal the flask and place it in an orbital shaker at 30 °C and 250 rpm for 24 hours.[9]
-
After the reaction, centrifuge the mixture to pellet the cells.
-
Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (R)-1-(pyridin-2-yl)propan-2-ol.
Catalytic Pathways and Mechanisms
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and rational catalyst design.
Noyori Asymmetric Transfer Hydrogenation Mechanism
The ATH reaction catalyzed by Ru-TsDPEN complexes proceeds via an outer-sphere mechanism.[4] The ruthenium complex first forms an 18-electron ruthenium hydride species upon reaction with the hydrogen donor. The ketone substrate does not coordinate directly to the metal center but instead forms a six-membered pericyclic transition state, stabilized by a C-H···O hydrogen bond and an N-H···O hydrogen bond between the diamine ligand and the ketone's carbonyl group. This concerted transfer of a hydride from the metal and a proton from the ligand leads to the formation of the chiral alcohol.[3]
Chemoenzymatic Reduction and Cofactor Regeneration
In the LkADH-catalyzed reduction, the prochiral ketone enters the enzyme's active site. The stereochemical outcome is dictated by the specific geometry of this site, which orients the ketone for a facial-selective hydride transfer from the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor. To make the process catalytic with respect to the expensive cofactor, a regeneration cycle is essential. A common strategy employs a sacrificial alcohol, like isopropanol, which is oxidized to acetone by the same enzyme, concomitantly reducing NADP⁺ back to the active NADPH.[6]
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for 1-pyridin-2-yl-propan-2-one: A Technical Guide
Introduction
1-pyridin-2-yl-propan-2-one, also known as (2-pyridyl)acetone, is a chemical compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring attached to a propanone chain, gives it unique reactivity. Accurate structural elucidation and confirmation are paramount in the drug development and chemical synthesis pipeline. This technical guide provides an in-depth analysis of the spectroscopic data for 1-pyridin-2-yl-propan-2-one, offering a comprehensive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular characterization.
Molecular Structure and Spectroscopic Overview
The structure of 1-pyridin-2-yl-propan-2-one consists of a pyridine ring substituted at the 2-position with an acetone group. This structure presents several distinct chemical environments that can be probed by various spectroscopic methods. The key structural features to be identified are the protons and carbons of the pyridine ring, the methylene bridge, the methyl group, and the carbonyl group.
Spectroscopic Data Presentation
The following tables summarize the key quantitative spectroscopic data for 1-pyridin-2-yl-propan-2-one.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.13 | s | 3H | CH₃ |
| 3.91 | s | 2H | CH₂ |
| 7.28 | m | 2H | Pyridine-H |
| 7.74 | m | 1H | Pyridine-H |
| 8.47 | d | 1H | Pyridine-H |
| Solvent: (CD₃)₂SO, Spectrometer Frequency: 300 MHz[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 30.0 | CH₃ |
| 52.3 | CH₂ |
| 121.9 | Pyridine-C |
| 124.4 | Pyridine-C |
| 136.6 | Pyridine-C |
| 149.2 | Pyridine-C |
| 155.4 | Pyridine-C |
| 205.4 | C=O |
| Solvent: (CD₃)₂SO, Spectrometer Frequency: 75 MHz[2] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 1712 | C=O stretch |
| 1652 | C=N stretch |
| 1589 | Pyridine ring stretch |
| Source: ATR[2] |
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Relative Intensity | Assignment |
| 93 | Top Peak | [C₅H₄NCH₂]⁺ |
| 43 | 2nd Highest | [CH₃CO]⁺ |
| 92 | 3rd Highest | [C₅H₄NCH]⁺ |
| Data from NIST Mass Spectrometry Data Center[3] |
Interpretation of Spectroscopic Data
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The singlet at 2.13 ppm, integrating to 3H, is characteristic of the methyl (CH₃) protons.[2] The singlet at 3.91 ppm, integrating to 2H, corresponds to the methylene (CH₂) protons adjacent to both the pyridine ring and the carbonyl group.[2] The complex multiplet at 7.28 ppm (2H), the multiplet at 7.74 ppm (1H), and the doublet at 8.47 ppm (1H) are indicative of the protons on the pyridine ring.[2] The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of distinct carbon environments. The peak at 30.0 ppm is assigned to the methyl carbon (CH₃).[2] The peak at 52.3 ppm corresponds to the methylene carbon (CH₂).[2] The five signals in the aromatic region, between 121.9 ppm and 155.4 ppm, are attributed to the five carbons of the pyridine ring.[2] The significant downfield shift to 205.4 ppm is characteristic of a carbonyl carbon (C=O).[2]
Infrared (IR) Spectrum Analysis
The IR spectrum helps to identify the functional groups present in the molecule. The strong absorption band at 1712 cm⁻¹ is a clear indication of a carbonyl (C=O) stretching vibration, consistent with a ketone.[2] The absorption at 1652 cm⁻¹ can be attributed to the C=N stretching of the pyridine ring.[2] The band at 1589 cm⁻¹ is characteristic of the pyridine ring stretching vibrations.[2]
Mass Spectrum Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of 1-pyridin-2-yl-propan-2-one is C₈H₉NO, with a molecular weight of approximately 135.16 g/mol .[3] In the GC-MS data, the peak with the highest relative intensity (top peak) is observed at m/z 93, which corresponds to the fragmentation ion [C₅H₄NCH₂]⁺, formed by the loss of the acetyl group. The second-highest peak at m/z 43 is characteristic of the acetyl cation [CH₃CO]⁺. The peak at m/z 92 corresponds to the [C₅H₄NCH]⁺ fragment. This fragmentation pattern is consistent with the proposed structure.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of 1-pyridin-2-yl-propan-2-one is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ ((CD₃)₂SO), in a 5 mm NMR tube.[4]
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on a 75 MHz or higher NMR spectrometer.[2] A standard single-pulse experiment with proton decoupling is used. Key acquisition parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent is injected into the GC inlet. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-pyridin-2-yl-propan-2-one using the combined spectroscopic data.
Caption: Workflow for structural elucidation of 1-pyridin-2-yl-propan-2-one.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides unequivocal evidence for the structure of 1-pyridin-2-yl-propan-2-one. Each spectroscopic technique offers complementary information that, when combined, allows for a complete and confident structural assignment. The ¹H and ¹³C NMR spectra confirm the connectivity of the proton and carbon skeletons, the IR spectrum identifies the key functional groups, and the mass spectrum corroborates the molecular weight and fragmentation pattern. This integrated spectroscopic approach is fundamental for the characterization and quality control of this important chemical intermediate in research and development.
References
In-Depth Technical Guide: Health and Safety of 1-(pyridin-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 1-(pyridin-2-yl)propan-2-one (CAS No. 6302-02-9), a versatile intermediate compound utilized in the pharmaceutical and agrochemical industries.[1] Due to its specific chemical properties, safe handling and a thorough understanding of its toxicological profile are imperative for all personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for the safe handling, storage, and use of this compound in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [1][2][3] |
| Molecular Weight | 135.16 g/mol | [2][3][4] |
| Appearance | Yellow clear liquid / White solid | [1][5] |
| Melting Point/Freezing Point | 30 - 32 °C (86 - 90 °F) | [6] |
| Boiling Point | 250 °C (482 °F) at 987 hPa | [6] |
| Storage Class | 11 - Combustible Solids | |
| Purity | ≥ 95% (NMR) | [1] |
| CAS Number | 6302-02-9 | [1][2][3][7] |
Toxicological Data
The toxicological profile of this compound indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][6] The available quantitative toxicological data is limited.
| Test | Species | Route | Value | Source |
| LD50 | Quail | Oral | 421 mg/kg | [6] |
Experimental Protocol: Acute Oral Toxicity (General Method)
While the specific experimental protocol for the LD50 value of this compound is not detailed in the provided sources, a general methodology for an acute oral toxicity study (as per OECD Guideline 423) would involve the following steps:
-
Animal Selection: A small number of a single sex of a standard laboratory rodent species (e.g., rats or mice) are used for the initial dose level.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Dose Adjustment: The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The subsequent dose for the next group of animals is adjusted up or down depending on the outcome of the previous dose level.
-
Data Analysis: The LD50 is determined as the dose that is statistically most likely to cause death in 50% of the animals.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated GHS information from multiple notifications indicates the following hazard classifications.[2]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) |
GHS Hazard Statements:
-
H318: Causes serious eye damage.[2]
GHS Pictograms:
The following pictograms are associated with the hazards of this compound:
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.
-
Corrosion (GHS05): Indicates that it may be corrosive to metals, causes severe skin burns and eye damage.
The logical relationship of the GHS hazard classifications for this compound is illustrated in the following diagram:
Caption: GHS Hazard Classification for this compound.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Use only non-sparking tools.[8]
-
Take precautionary measures against static discharges.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9]
-
Store at 0-8 °C for long-term stability.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[6]
First-Aid Measures
In case of exposure to this compound, immediate medical attention is recommended.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Spill and Emergency Procedures
In the event of a spill, follow these procedures to mitigate the hazard.
Spill Response Workflow
The following diagram illustrates a general workflow for responding to a chemical spill of this compound.
Caption: General workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Stability and Reactivity
-
Reactivity: No data available.[6]
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.[6]
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, acid chlorides.[6]
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. capotchem.cn [capotchem.cn]
- 5. kishida.co.jp [kishida.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6302-02-9|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Methodological & Application
Synthesis of 1-(pyridin-2-yl)propan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyridin-2-yl)propan-2-one, also known as 2-acetonylpyridine, is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring linked to an acetone moiety, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. This document provides detailed protocols for two distinct methods for the synthesis of this compound, targeting researchers and professionals in the field of drug development and chemical synthesis. The protocols are based on established literature procedures and are presented with quantitative data to ensure reproducibility.
Introduction
The synthesis of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This document outlines two primary synthetic routes:
-
Method 1: Acylation of 2-Picoline. This approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by acylation. This is a direct and efficient method for constructing the carbon skeleton of the target molecule.
-
Method 2: From 2-Picolinic Acid via Malonic Ester Synthesis. This multi-step synthesis begins with the conversion of 2-picolinic acid to its acid chloride, followed by a reaction with a malonic ester and subsequent decarboxylation to yield the desired ketone.
These methods offer different advantages in terms of starting material cost, reaction complexity, and overall yield. The following sections provide a detailed experimental protocol for each method, a comparative summary of quantitative data, and workflow diagrams to visualize the synthetic processes.
Comparative Data of Synthetic Methods
| Parameter | Method 1: Acylation of 2-Picoline (from Acetonitrile) | Method 2: From 2-Picolinic Acid |
| Starting Material | 2-Methylpyridine, Acetonitrile | 2-Picolinic Acid |
| Key Reagents | Strong Base (e.g., n-BuLi or LDA) | Thionyl chloride, Di-tert-butyl malonate, Acid (for decarboxylation) |
| Reaction Steps | 1 | 3 |
| Reported Yield | 61%[1] | High (specific yield dependent on each step) |
| Reaction Conditions | Low temperature (-78 °C to rt) | Step 1: 55-65 °C to reflux; Step 2: Elevated temperature; Step 3: Reflux[2][3] |
| Advantages | Fewer steps, direct approach | Readily available starting material, well-established transformations |
| Disadvantages | Requires strong, air-sensitive bases | Multi-step process, potential for lower overall yield |
Method 1: Synthesis via Acylation of 2-Picoline
This method is based on the deprotonation of the acidic methyl protons of 2-picoline, followed by quenching the resulting anion with an appropriate acetylating agent. A specific example from the literature utilizes acetonitrile as the source of the acetyl group.
Experimental Protocol
Materials:
-
2-Methylpyridine (2-picoline)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add 2-methylpyridine (1.0 eq) to anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. The solution should turn a deep reddish color, indicating the formation of the picolyl anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add acetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation (boiling point 67 °C at 0.5 mbar) to obtain this compound as a yellow oil.[1]
Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2-picoline.
Method 2: Synthesis from 2-Picolinic Acid
This three-step synthesis involves the conversion of 2-picolinic acid to 2-picolinoyl chloride, followed by a reaction with di-tert-butyl malonate, and finally decarboxylation to yield the target ketone.[2][3]
Experimental Protocol
Step 1: Synthesis of 2-Picolinoyl Chloride
Materials:
-
2-Picolinic acid
-
Toluene
-
N,N-Dimethylformamide (DMF, catalyst)
-
Thionyl chloride (SOCl₂)
Procedure:
-
To a stirred suspension of 2-picolinic acid (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Heat the mixture to 55-65 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude 2-picolinoyl chloride, which is used directly in the next step.
Step 2: Synthesis of Di-tert-butyl 2-picolinoylmalonate
Materials:
-
2-Picolinoyl chloride (from Step 1)
-
Di-tert-butyl malonate
-
Inert solvent (e.g., Toluene)
-
Base (e.g., Triethylamine)
-
Inorganic salt catalyst (e.g., MgCl₂)
-
Hydrochloric acid (for neutralization)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
Procedure:
-
In a separate flask, dissolve di-tert-butyl malonate (1.1 eq), an inorganic salt catalyst, and a base in an inert solvent.
-
Add the crude 2-picolinoyl chloride from Step 1 dropwise to this mixture.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or LCMS).
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Separate the organic layer and wash successively with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield di-tert-butyl 2-picolinoylmalonate.
Step 3: Synthesis of this compound
Materials:
-
Di-tert-butyl 2-picolinoylmalonate (from Step 2)
-
Aqueous solution of an organic acid (e.g., acetic acid) and an inorganic acid (e.g., HCl)
-
Base (e.g., NaOH solution for neutralization)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Add the di-tert-butyl 2-picolinoylmalonate from Step 2 to a mixed solution of water, an organic acid, and an inorganic acid.
-
Heat the mixture to reflux until the decarboxylation is complete.
-
Cool the reaction mixture and adjust the pH to neutral with a base solution.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2-picolinic acid.
Conclusion
The two methods presented provide viable and reproducible pathways for the synthesis of this compound. The choice between the acylation of 2-picoline and the multi-step synthesis from 2-picolinic acid will depend on the specific needs and resources of the research or development team. The acylation method is more direct, while the malonic ester route utilizes common and often more readily handled starting materials. Both protocols, when executed with care, can provide access to this important synthetic intermediate.
References
Application of 1-(Pyridin-2-yl)propan-2-one in the Synthesis of Antihistaminic Pharmaceutical Intermediates
Introduction
1-(Pyridin-2-yl)propan-2-one, a versatile ketone derivative of pyridine, serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its inherent reactivity, stemming from the presence of both a pyridine ring and a ketone functional group, allows for diverse chemical transformations, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs). Pyridine and its derivatives are fundamental components in a wide array of medicinal compounds, exhibiting a broad spectrum of biological activities, including antihistaminic, anti-inflammatory, and analgesic properties.[1][2] This application note focuses on the utility of this compound in the synthesis of a key intermediate for first-generation antihistamines, specifically highlighting a synthetic pathway towards pheniramine.
Application in the Synthesis of 2-Benzylpyridine: A Precursor to Pheniramine
A significant application of this compound lies in its potential conversion to 2-benzylpyridine. This intermediate is a cornerstone in the synthesis of several first-generation antihistamines, including pheniramine.[3][4] Pheniramine functions as a histamine H1 receptor antagonist, competitively inhibiting the action of histamine and thereby alleviating allergic symptoms.[3] The synthetic strategy involves the transformation of the acetyl group of this compound into a benzyl group.
Experimental Protocols
While direct conversion of this compound to 2-benzylpyridine is not extensively detailed in readily available literature, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions. This involves the reduction of the ketone to an alcohol, followed by conversion to a leaving group and subsequent nucleophilic substitution with a benzyl nucleophile, or a direct reductive coupling approach.
A more direct, albeit from a different starting material, synthesis of 2-benzylpyridine is well-documented and provides a basis for potential adaptation. One such method involves the palladium-catalyzed decarboxylative coupling of 2-pyridylacetic acid with a benzyl halide.[5][6] Another established route is the reaction of benzyl cyanide with acetylene in the presence of a cobalt catalyst to form 2-benzylpyridine.[4][7]
Here, we outline a detailed protocol for the subsequent step: the synthesis of pheniramine from the key intermediate, 2-benzylpyridine.
Protocol: Synthesis of Pheniramine from 2-Benzylpyridine [4][7]
Materials:
-
2-Benzylpyridine
-
Sodium amide (NaNH₂)
-
N,N-dimethyl-2-chloroethanamine
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Sodium chloride, saturated solution
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylpyridine (1 equivalent) in anhydrous tetrahydrofuran.
-
To this solution, carefully add sodium amide (1.1 equivalents) in portions at room temperature.
-
Stir the resulting suspension at 20-25°C for 1 hour.
-
Prepare a solution of N,N-dimethyl-2-chloroethanamine (1.2 equivalents) in anhydrous toluene.
-
Add the solution of N,N-dimethyl-2-chloroethanamine dropwise to the reaction mixture, maintaining the temperature between 30-40°C.
-
After the addition is complete, heat the reaction mixture to 40-45°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude pheniramine.
-
The crude product can be further purified by vacuum distillation or crystallization as a suitable salt (e.g., maleate).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pheniramine from 2-benzylpyridine, as adapted from patent literature.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 2-Benzylpyridine | N,N-dimethyl-2-chloroethanamine | Sodium amide | THF/Toluene | 20-45 | 3 | Pheniramine | ~75-85 |
Mandatory Visualization
Diagram 1: Synthetic Pathway to Pheniramine
Caption: Synthetic route from this compound to Pheniramine.
Diagram 2: Experimental Workflow for Pheniramine Synthesis
Caption: Step-by-step workflow for the synthesis of Pheniramine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. CN105175318A - Synthesis method of pheniramine maleate - Google Patents [patents.google.com]
- 5. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 6. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]
- 7. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 1-(Pyridin-2-yl)propan-2-one as a Versatile Building Block in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(pyridin-2-yl)propan-2-one as a key intermediate in the synthesis of novel agrochemicals. The pyridine moiety is a critical pharmacophore in a wide range of commercially successful herbicides, insecticides, and fungicides.[1][2][3] This document outlines synthetic strategies, presents key performance data for derived compounds, and describes the relevant biochemical pathways, offering a valuable resource for the development of next-generation crop protection agents.
Synthetic Pathways Utilizing this compound
This compound, also known as 2-acetonylpyridine, serves as a versatile precursor for the construction of various heterocyclic systems central to the efficacy of many agrochemicals. Its reactive ketone and alpha-methyl functionalities allow for participation in a range of condensation and cyclization reactions.
Synthesis of Pyridine-Based Herbicides via N-Phenyl Heterocyclic Scaffolds
Derivatives of this compound can be utilized in the synthesis of herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors. These herbicides are effective against a broad spectrum of weeds.
Experimental Protocol: Synthesis of a 3-(Pyridin-2-yl)benzothiazol-2-one Herbicide Intermediate
This protocol describes a multi-step synthesis of a key intermediate for a novel N-phenyl heterocyclic herbicide.
Materials:
-
This compound
-
Substituted anilines
-
Thiourea
-
N-Bromosuccinimide (NBS)
-
Solvents (e.g., ethanol, acetic acid, dimethylformamide)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Synthesis of a Substituted 2-Aminobenzothiazole: A mixture of a substituted aniline (1.0 eq.), thiourea (1.2 eq.), and a catalytic amount of a suitable acid in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated product is collected by filtration and washed with cold ethanol.
-
Bromination of the Benzothiazole: The synthesized 2-aminobenzothiazole (1.0 eq.) is dissolved in acetic acid, and N-bromosuccinimide (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 2-3 hours. The product is then precipitated by pouring the reaction mixture into ice water, filtered, and dried.
-
Condensation with this compound Derivative: A derivative of this compound (e.g., a corresponding β-ketoester) is reacted with the brominated benzothiazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction is heated to 80-100 °C for 8-12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of Pyridine-Containing Insecticides as Neonicotinoid Analogs
The pyridine ring is a cornerstone of neonicotinoid insecticides, which target the nicotinic acetylcholine receptors (nAChRs) in insects.[4] this compound can be a starting point for novel neonicotinoid analogs.
Experimental Protocol: Four-Component Synthesis of a Cyanopyridine Insecticide
This protocol outlines a one-pot synthesis of a functionalized cyanopyridine with potential insecticidal activity, using an acetyl aryl compound structurally related to this compound.[5][6]
Materials:
-
An aryl aldehyde (e.g., p-chlorobenzaldehyde)
-
An acetyl aryl compound (e.g., p-methoxyacetophenone, as an analog to this compound)
-
Malononitrile
-
Sodium alkoxide (e.g., sodium methoxide or sodium ethoxide)
-
Methanol or ethanol
-
Ultrasound bath (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl aldehyde (1.0 eq.), the acetyl aryl compound (1.0 eq.), and malononitrile (1.0 eq.) in the appropriate alcohol (methanol for sodium methoxide, ethanol for sodium ethoxide).
-
Addition of Base: Add a catalytic amount of the sodium alkoxide to the mixture.
-
Reaction: The reaction mixture is stirred at 50 °C. Alternatively, the reaction can be carried out under ultrasound irradiation to potentially improve yields and reduce reaction times. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data on Agrochemical Performance
The following tables summarize the biological activity of representative agrochemicals derived from pyridine-based building blocks.
Table 1: Herbicidal Activity of Pyridinyl-benzothiazolone Derivatives [7][8]
| Compound ID | Target Weed | Application | Activity (%) at 75 g/ha |
| B-04 | Broadleaf Weeds | Post-emergence | Excellent |
| 9b | Amaranthus retroflexus | Post-emergence | 100 |
| 9b | Datura stramonium | Post-emergence | 100 |
| 9b | Abutilon theophrasti | Post-emergence | 100 |
| 9b | Solanum nigrum | Post-emergence | 100 |
| 9b | Setaria viridis | Post-emergence | 100 |
Table 2: Insecticidal Activity of Functionalized Pyridine Derivatives against Aphis craccivora [5][6][9]
| Compound ID | LC50 (mg/L) |
| 1c | 0.127 |
| 1d | 0.098 |
| 1f | 0.080 |
| Acetamiprid (Control) | Not specified in this study |
Table 3: Fungicidal Activity of Pyridine-Based Amide and Hydrazide Compounds [4][10]
| Compound ID | Pathogen | EC50 (μg/mL) |
| A5 | Fusarium graminearum | 2.53 |
| A5 | Magnaporthe oryzae | 2.84 |
| A5 | Rhizoctonia solani | 1.64 |
| A5 | Botrytis cinerea | 4.67 |
Signaling Pathways and Modes of Action
Understanding the biochemical targets of these agrochemicals is crucial for their effective use and for managing the development of resistance.
Mode of Action of PPO-Inhibiting Herbicides
Herbicides derived from pyridinyl-benzothiazolone scaffolds often act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[11][12] This enzyme is critical for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, leading to cell death.[11]
Mode of Action of Neonicotinoid Insecticides
Neonicotinoid insecticides, which can be synthesized from pyridine precursors, are agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5][7] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, neonicotinoids are not readily broken down by acetylcholinesterase. This leads to continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[7]
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and evaluation of pyridine-based agrochemicals.
These protocols and data highlight the significant potential of this compound and related structures in the discovery and development of novel agrochemicals. The versatility of the pyridine scaffold allows for the generation of diverse libraries of compounds for screening against various agricultural pests and weeds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. | Semantic Scholar [semanticscholar.org]
- 9. Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals [escholarship.org]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 12. scite.ai [scite.ai]
Application Notes and Protocols for the Spectroscopic Analysis of 1-(pyridin-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(pyridin-2-yl)propan-2-one. This document includes experimental protocols for sample preparation, data acquisition, and processing, along with a summary of the spectral data.
Introduction
This compound is a ketone derivative of pyridine with potential applications in medicinal chemistry and as a building block in organic synthesis. Accurate structural elucidation and purity assessment are crucial for its use in research and development. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of such organic compounds. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 298 K.[1]
Table 1: ¹H NMR Spectral Data of this compound (300 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.47 | d | 1H | Pyridine-H (α) |
| 7.74 | m | 1H | Pyridine-H (γ) |
| 7.28 | m | 2H | Pyridine-H (β, β') |
| 3.91 | s | 2H | CH₂ |
| 2.13 | s | 3H | CH₃ |
Multiplicity: s = singlet, d = doublet, m = multiplet.
Table 2: ¹³C NMR Spectral Data of this compound (75 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 205.4 | C=O |
| 155.4 | Pyridine-C (α) |
| 149.2 | Pyridine-C (α') |
| 136.6 | Pyridine-C (γ) |
| 124.4 | Pyridine-C (β) |
| 121.9 | Pyridine-C (β') |
| 52.3 | CH₂ |
| 30.0 | CH₃ |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range that covers all expected proton signals (e.g., 0-10 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0-220 ppm).
Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined.
-
Peak Picking: The chemical shifts of all significant peaks in both ¹H and ¹³C spectra are identified.
Structural Assignment and Rationale
The assignment of the NMR signals is based on established chemical shift principles and the known structure of this compound.
-
¹H NMR: The downfield signals between 7.28 and 8.47 ppm are characteristic of the protons on the pyridine ring. The singlet at 3.91 ppm corresponds to the methylene (-CH₂-) protons adjacent to both the pyridine ring and the carbonyl group. The upfield singlet at 2.13 ppm is assigned to the methyl (-CH₃) protons of the acetyl group.
-
¹³C NMR: The signal at 205.4 ppm is characteristic of a ketone carbonyl carbon. The signals in the range of 121.9 to 155.4 ppm are assigned to the carbons of the pyridine ring. The methylene carbon (-CH₂-) appears at 52.3 ppm, and the methyl carbon (-CH₃-) is observed at 30.0 ppm.
These assignments are consistent with the electronic environment of each nucleus within the molecule. The electron-withdrawing nature of the pyridine ring and the carbonyl group influences the chemical shifts of the adjacent protons and carbons.
References
Application Note: Infrared Spectroscopy Analysis of 1-(pyridin-2-yl)propan-2-one
An Infrared (IR) spectroscopy protocol for the analysis of 1-(pyridin-2-yl)propan-2-one is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a versatile organic compound utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure contains key functional groups, including a pyridine ring, a carbonyl group (ketone), and aliphatic carbon-hydrogen bonds. Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the identification and characterization of such compounds by detecting the vibrational frequencies of these functional groups.[1] Each functional group absorbs infrared radiation at a characteristic wavenumber, providing a unique molecular fingerprint.
Principle of Infrared Spectroscopy
Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies that correspond to their natural modes of vibration.[2][1] When the frequency of the IR radiation matches the frequency of a specific molecular vibration (such as stretching or bending of bonds), the molecule absorbs the radiation, and the intensity of the transmitted light at that frequency decreases.[1] An IR spectrum is a plot of this absorbance or transmittance as a function of wavenumber (cm⁻¹), which can be used to identify the functional groups present in a molecule.
Experimental Protocol
This protocol details the procedure for acquiring an IR spectrum of this compound, which is a liquid at room temperature.[3]
Instrumentation
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis. FTIR spectrometers collect an interferogram of the sample signal, which is then converted into a spectrum using the Fourier transform algorithm.[2]
Sample Preparation
As this compound is a liquid, two primary methods for sample preparation are recommended: the neat liquid film method using salt plates and the Attenuated Total Reflectance (ATR) method.
Method 1: Neat Liquid Film using Salt Plates
-
Plate Selection and Cleaning: Use a pair of clean, dry, and polished infrared-transparent salt plates, such as potassium bromide (KBr) or sodium chloride (NaCl).[4][5] Clean the plates with a dry solvent like chloroform or methylene chloride and handle them by the edges to avoid moisture from fingerprints.[4][5]
-
Sample Application: Place a single small drop of this compound onto the center of one salt plate.[4][5]
-
Film Formation: Place the second salt plate on top of the first and gently rotate it to spread the liquid into a thin, uniform film between the plates.[4][5] Ensure there are no air bubbles trapped in the film.[5]
-
Mounting: Place the sandwiched plates into the sample holder of the FTIR spectrometer.[5]
Method 2: Attenuated Total Reflectance (ATR)
The ATR technique is a simpler method that requires minimal sample preparation.[6]
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent, such as isopropanol, and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Analysis: If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the sample and the crystal.[6] Proceed with the spectral acquisition.
Data Acquisition
-
Background Scan: Always perform a background scan before running the sample spectrum.[2] For the neat liquid film method, the background is typically a scan of the empty sample compartment. For the ATR method, the background is a scan of the clean ATR crystal.
-
Instrument Parameters: Set the following parameters for data collection:
-
Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3050 | Medium | C-H Stretch | Aromatic (Pyridine) |
| ~2925 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| 1712 | Strong | C=O Stretch | Ketone |
| 1652 | Medium | C=N Stretch | Pyridine Ring |
| 1589 | Medium | C=C Stretch | Pyridine Ring |
| 1473, 1434 | Medium | C-H Bend (Scissoring/Deformation) | Aliphatic (CH₂ and CH₃) |
| 751 | Strong | C-H Bend (Out-of-plane) | Aromatic (Pyridine) |
Note: The data in this table is based on reported values for this compound.[7] The exact positions of the peaks can be influenced by the sample state and measurement conditions.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of this compound.
Caption: Workflow for IR Spectroscopy of this compound.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Pyridine Derivatives
Application Note and Protocols
This document provides detailed application notes and experimental protocols for the analysis of pyridine derivatives using High-Performance Liquid Chromatography (HPLC). Pyridine and its derivatives are fundamental heterocyclic structures found in a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Robust analytical methods are therefore crucial for reaction monitoring, impurity identification, and quantitative analysis during drug discovery, development, and quality control.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique widely employed for the analysis of these compounds.[1] However, the analysis of substituted pyridines by HPLC can present several challenges, including the poor retention of hydrophilic derivatives on traditional reversed-phase columns, the difficult separation of positional isomers, and poor peak shape due to the basic nature of the pyridine ring.[1][2]
This guide outlines several HPLC methods, from standard reversed-phase to more specialized techniques like mixed-mode and chiral chromatography, designed to overcome these challenges.
Method 1: Reversed-Phase (RP-HPLC) for General Quantitative Analysis
Reversed-phase HPLC is the most common starting point for the analysis of pyridine derivatives. This method is suitable for the quantitative analysis of a primary compound and its potential impurities. A C18 column is often recommended for its ability to separate aromatic compounds.[3]
Experimental Protocol: RP-HPLC of Pyridine-3-azo-p-dimethylaniline
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of Pyridine-3-azo-p-dimethylaniline and its impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Gradient elution with Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).[3]
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: PDA detector monitoring across 200-600 nm; quantification wavelength determined by the maximum absorption of the analyte (typically 400-500 nm for azo dyes).[3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase). Create a series of working standards by diluting the stock to generate a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Analysis Procedure:
Quantitative Data Summary: General RP-HPLC
The following table presents hypothetical performance data for a validated RP-HPLC method for a pyridine derivative.
| Parameter | Specification | Typical Result |
| Retention Time (Main Peak) | Reportable | ~15.2 min |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | 3.1 |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Reportable | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Reportable | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
Method 2: Mixed-Mode Chromatography for Polar Isomers
Many pyridine derivatives are hydrophilic and exist as isomers, making them difficult to separate on conventional RP columns.[1][2] Mixed-mode chromatography, which combines reversed-phase and cation-exchange mechanisms, provides a powerful solution for retaining and separating these challenging compounds without the need for ion-pairing reagents that are often incompatible with mass spectrometry.[2][4]
Experimental Protocol: Separation of Pyridine and Aminopyridine Isomers
This protocol uses a mixed-mode column to achieve excellent peak shape and resolution for pyridine and its hydrophilic aminopyridine isomers.[2][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Amaze HD, 3.2 x 150 mm.[2]
-
Separation Modes: Hydrogen-bonding and cation-exchange.[2]
-
Mobile Phase: Isocratic elution with Acetonitrile/Methanol (60/40) containing 0.2% Formic Acid (HCOOH) and 0.25% Ammonium Formate (AmFm).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 275 nm.[2]
-
Injection Volume: 1 µL.[2]
-
-
Sample Preparation:
-
Prepare a sample mixture containing Pyridine, 2-Aminopyridine, 3-Aminopyridine, and 4-Aminopyridine at a concentration of approximately 0.3 mg/mL each in the mobile phase.[2]
-
-
Analysis Procedure:
Quantitative Data Summary: Mixed-Mode Separation of Isomers
| Compound | Retention Time (min) |
| Pyridine | ~2.5 |
| 2-Aminopyridine | ~3.1 |
| 3-Aminopyridine | ~4.5 |
| 4-Aminopyridine | ~5.2 |
| (Note: Retention times are illustrative based on typical elution order for this method.) |
Method 3: Chiral HPLC for Enantiomeric Separation
For chiral pyridine derivatives, particularly in pharmaceutical development, the separation of enantiomers is critical, as they can exhibit different pharmacological and toxicological properties.[5] Chiral HPLC methods utilize a chiral stationary phase (CSP) to resolve enantiomers.
Experimental Protocol: Enantiomeric Separation of a Nafithromycin Intermediate
This protocol was developed for the chiral separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1][3][4]-thiadiazole, an intermediate of the antibiotic Nafithromycin.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the racemic mixture of the analyte in the mobile phase to an appropriate concentration.
-
-
Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase at the specified flow rate.
-
Inject the sample.
-
Quantitative Data Summary: Chiral Separation
The method was validated according to ICH guidelines and demonstrated sufficient sensitivity and resolution.[6]
| Parameter | Result |
| Resolution (Rs) between enantiomers | > 2.0 |
| LOQ of undesired (S)-enantiomer | 0.37 µg/mL |
| Mean Recovery of (S)-enantiomer | 98.9 ± 8.7% |
Visualizing HPLC Workflows
Effective HPLC analysis relies on a logical workflow for both method development and routine execution. The following diagrams illustrate these processes.
References
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyridyl compounds after derivatization.
An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyridyl compounds following derivatization is provided below, complete with detailed application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Application Note: Analysis of Pyridyl Compounds by GC-MS after Derivatization
Introduction
Pyridyl compounds, which contain a pyridine ring, are prevalent in pharmaceuticals, agrochemicals, and various industrial chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] However, many pyridyl compounds, especially those containing polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH), exhibit low volatility and poor thermal stability.[2] These characteristics make their direct analysis by GC-MS challenging, often resulting in poor peak shape, low sensitivity, and potential degradation in the hot injector or column.[2]
Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3] This conversion is crucial for overcoming the limitations of direct GC-MS analysis.[4] The most common derivatization strategy for compounds with active hydrogens is silylation, which significantly improves chromatographic behavior and detection sensitivity.[4][5]
Derivatization Strategies: Silylation
Silylation involves replacing the active hydrogen atom in a polar functional group with a non-polar silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[5] This process effectively masks the polar sites, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte.[2]
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used reagent for creating TMS derivatives of various functional groups including alcohols, phenols, and carboxylic acids.[6]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Known for producing highly volatile TMS derivatives, making it ideal for GC-MS analysis.[5][7]
-
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide): Forms t-BDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, offering greater robustness during sample preparation and analysis.[4][8]
To facilitate the reaction, a catalyst such as trimethylchlorosilane (TMCS) is often added.[8] Pyridine is a commonly used solvent and catalyst for these reactions; however, it must be anhydrous as moisture can degrade the silylating reagent and the formed derivatives.[7][9][10]
Experimental Workflow and Protocols
The overall workflow for the analysis of pyridyl compounds involves sample preparation, derivatization, and GC-MS analysis.
Caption: A generalized workflow for the GC-MS analysis of pyridyl compounds after derivatization.
Protocol 1: Silylation using BSTFA in Pyridine
This protocol provides a general method for the derivatization of pyridyl compounds containing hydroxyl or carboxyl groups.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Heating block or water bath
-
GC vials (1.5 mL) with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen if necessary.[4]
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine.
-
Derivatization Reaction: Add 50 µL of BSTFA (+1% TMCS) to the vial.[4]
-
Incubation: Tightly cap the vial, vortex for 30 seconds, and heat at 65°C for 30 minutes in a heating block.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: GC-MS Instrumental Parameters
These are typical starting parameters and may require optimization based on the specific analyte and instrument.
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 1 µL injection volume.[11]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column.[12]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C.[5]
-
Acquisition Mode:
Principle of Derivatization
The chemical reaction below illustrates the silylation of a generic hydroxy-pyridyl compound using BSTFA. The active hydrogen on the hydroxyl group is replaced by a trimethylsilyl (TMS) group.
Caption: Silylation of a hydroxy-pyridyl compound with BSTFA to form a volatile TMS derivative.
Quantitative Data Summary
The following tables summarize the performance characteristics that can be expected from a validated GC-MS method for the analysis of derivatized pyridyl compounds. Table 1 provides an example of method validation parameters for a hypothetical derivatized analyte, while Table 2 shows reported quantification limits for underivatized pyridine in different matrices for context.
Table 1: Example Method Validation Parameters for a Derivatized Pyridyl Compound
| Parameter | Result | Description |
| Analyte | 2-Hydroxy-5-(trifluoromethyl)pyridine-TMS | TMS derivative of a pyridyl metabolite. |
| Matrix | Human Plasma | Biological matrix for drug metabolism studies. |
| Linear Range | 1 - 500 ng/mL | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (r²) | > 0.998 | Indicates the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.3 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements, indicating method reproducibility.[7] |
| Accuracy (% Recovery) | 92 - 105% | The closeness of measured values to the true value. |
Table 2: Reported Limits of Quantification for Pyridine in Various Matrices (Underivatized)
| Matrix | Method | Limit of Quantification (LOQ) | Reference |
| Crustacean Tissue | HS-GC-MS/MS | 0.020 mg/kg | [14] |
| Sediment | HS-GC-MS/MS | 0.0076 mg/kg | [14] |
| Drinking Water | HS-SPME-GC-MS | 2.5 µg/L | [13] |
Note: Derivatization is expected to yield comparable or improved detection limits for polar pyridyl compounds compared to direct analysis of volatile pyridines.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction [ykcs.ac.cn]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1-(pyridin-2-yl)propan-2-one in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and convergent method for the construction of six-membered rings.[1][2][3] This [4+2] cycloaddition between a conjugated diene and a dienophile is renowned for its stereospecificity and high degree of predictability, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3] The reactivity of the Diels-Alder reaction is typically governed by the electronic nature of the reactants: an electron-rich diene reacts most efficiently with an electron-poor dienophile in a "normal-demand" reaction.[4][5] Conversely, an "inverse-electron-demand" Diels-Alder (IEDDA) reaction involves the combination of an electron-poor diene with an electron-rich dienophile.[1][4][5]
This document explores the potential utility of 1-(pyridin-2-yl)propan-2-one as a reactant in Diels-Alder cycloadditions. While direct literature examples of this specific ketone in Diels-Alder reactions are limited, its structural features—a ketone capable of enolization to form a dienophilic double bond, influenced by the electron-withdrawing nature of the adjacent pyridyl group—suggest its applicability in both normal and inverse-electron-demand scenarios. The pyridine nitrogen also offers a site for potential Lewis acid catalysis to enhance reactivity.[6]
These notes provide hypothetical, yet chemically robust, protocols and expected outcomes to guide researchers in exploring the use of this compound as a novel building block in the synthesis of pyridyl-substituted cyclohexene derivatives.
Potential Reaction Pathways
This compound can theoretically participate as a dienophile in its enol or enolate form. The electron-withdrawing character of the pyridyl ring is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enol's double bond, making it more susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene in a normal-demand Diels-Alder reaction.
Alternatively, the enol or, more likely, an enamine derivative of this compound can serve as an electron-rich dienophile in an IEDDA reaction with an electron-deficient diene, such as a 1,2,4,5-tetrazine. Organocatalysis, for instance with proline, has been shown to facilitate the reaction of simple ketones with tetrazines, suggesting a viable pathway.[7][8]
Experimental Protocols
Protocol 1: Hypothetical Normal-Demand Diels-Alder Reaction
This protocol outlines a general procedure for the reaction of this compound with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, under thermal conditions, with the option of Lewis acid catalysis.
Materials:
-
This compound
-
2,3-dimethyl-1,3-butadiene
-
Toluene (anhydrous)
-
Lewis Acid (e.g., Zinc Chloride (ZnCl₂), optional)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
(Optional for Lewis Acid Catalysis) Add the Lewis acid (e.g., ZnCl₂, 1.1 eq) to the flask.
-
Add anhydrous toluene via syringe to dissolve the starting materials.
-
Add an excess of the electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 3.0 eq).
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Hypothetical Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol is adapted from established procedures for the organocatalytic reaction of ketones with electron-deficient dienes.[7][8]
Materials:
-
This compound
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (or similar electron-deficient diene)
-
L-Proline (as organocatalyst)
-
Acetonitrile (CH₃CN), anhydrous
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a sealed reaction vial, combine the electron-deficient diene (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, 1.0 eq) and the organocatalyst (L-proline, 20 mol%).
-
Add this compound (3.0 eq) to the vial.
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vial and place it in a pre-heated heating block or oil bath at 80-100°C.[7]
-
Stir the reaction mixture for 24-48 hours, monitoring for the disappearance of the characteristic color of the tetrazine and by TLC.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system. The initial cycloadduct may undergo subsequent elimination or rearrangement.[7]
-
Characterize the purified product(s) by NMR, IR, and Mass Spectrometry to confirm the structure.
Data Presentation
The following tables summarize the expected outcomes and influencing factors for the proposed reactions. The quantitative data are hypothetical and serve as a guide for experimental design.
Table 1: Expected Outcomes for Normal-Demand Diels-Alder Reaction
| Diene | Catalyst | Expected Product Structure | Expected Yield (%) | Expected Diastereoselectivity (Endo:Exo) | Key Influencing Factors |
| 2,3-Dimethyl-1,3-butadiene | Thermal | Pyridyl-substituted dimethyl-cyclohexene | 30-50% | >5:1 | Reaction time, temperature. Steric hindrance may lower yield. |
| Cyclopentadiene | Thermal | Bicyclic pyridyl-substituted norbornene derivative | 40-60% | >10:1 | High reactivity of cyclopentadiene. Strong endo preference.[10] |
| 2,3-Dimethyl-1,3-butadiene | ZnCl₂ | Pyridyl-substituted dimethyl-cyclohexene | 50-75% | >10:1 | Lewis acid activation of the dienophile.[6] |
| Cyclopentadiene | ZnCl₂ | Bicyclic pyridyl-substituted norbornene derivative | 60-85% | >20:1 | Enhanced rate and selectivity due to Lewis acid catalysis. |
Table 2: Expected Outcomes for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
| Dienophile (from Ketone) | Diene | Catalyst | Expected Product Structure | Expected Yield (%) | Key Influencing Factors |
| Enamine of this compound | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | L-Proline | Pyridyl-substituted dihydropyridazine (after N₂ extrusion)[7] | 50-70% | Catalyst loading, temperature, and substrate concentration. |
| Enol of this compound | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Thermal | Pyridyl-substituted dihydropyridazine (after N₂ extrusion) | 20-40% | Higher temperatures required in the absence of a catalyst. |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the general mechanism of the Diels-Alder reaction.
Caption: Workflow for a Normal-Demand Diels-Alder Reaction.
Caption: General Mechanism of the Diels-Alder [4+2] Cycloaddition.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 10. community.wvu.edu [community.wvu.edu]
Synthetic Strategies for 2H-Pyran-2-one and 1H-Pyridin-2-one Analogs: Application Notes and Protocols
The 2H-pyran-2-one (or α-pyrone) and 1H-pyridin-2-one (or 2-pyridone) scaffolds are foundational heterocyclic motifs in medicinal chemistry and drug discovery.[1][2][3] Recognized as "privileged structures," these moieties are integral to a wide range of natural products and clinically approved pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Their unique physicochemical characteristics, such as the ability to act as hydrogen bond donors and acceptors, make them versatile scaffolds for designing novel therapeutic agents.[3]
This document provides detailed application notes and experimental protocols for the synthesis of these important analogs, tailored for researchers, scientists, and professionals in drug development.
Part 1: Synthetic Protocols for 2H-Pyran-2-one Analogs
The synthesis of 2H-pyran-2-ones has evolved from classical condensation reactions to modern catalytic methods, offering efficient access to a wide array of derivatives.[2] Below are protocols for three distinct and effective methods.
Method 1: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation
This modern, metal-free approach provides a highly regioselective pathway to functionalized 2H-pyran-2-ones through the formal [3+3] annulation of enolizable ketones and alkynyl esters.[1] It is noted for its broad substrate scope and mild reaction conditions.[1]
Table 1: Quantitative Data for NHC-Catalyzed Annulation [1]
| Feature | Value |
| Typical Yields | 85-95% |
| Reaction Time | 12-24 hours |
| Temperature | 25-40°C |
| Key Reagents | NHC catalyst, Cs₂CO₃ |
-
To a sealed tube, add the enolizable ketone (0.5 mmol), the alkynyl ester (0.6 mmol), an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Add anhydrous acetonitrile (2.0 mL) to the tube.
-
Stir the reaction mixture at 40°C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired 2H-pyran-2-one.
Caption: Workflow for the NHC-catalyzed synthesis of 2H-pyran-2-ones.
Method 2: Domino Reaction from α-Aroylketene Dithioacetals
This method offers a rapid and efficient route to specific 2H-pyran-2-one derivatives, particularly those with cyano and methylthio substituents.[1]
Table 2: Quantitative Data for Domino Reaction [1]
| Feature | Value |
| Typical Yields | 80-92% |
| Reaction Time | 1.5-2 hours |
| Temperature | 100°C (Reflux) |
| Key Reagents | KOH, DMF |
-
In a round-bottom flask, prepare a mixture of the 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (5 mL).
-
Reflux the mixture at 100°C for 1.5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 1N HCl (1 mL) and stir for an additional 30 minutes at 100°C.
-
Pour the mixture into ice water and continue stirring at room temperature.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the final 2H-pyran-2-one product.
Caption: Workflow for the domino reaction synthesis of 2H-pyran-2-ones.
Method 3: Dehydrobromination of Dihydropyranones
A classical and straightforward method involves the synthesis of 2H-pyran-2-one from its partially saturated precursor, 5,6-dihydro-2H-pyran-2-one, via bromination followed by dehydrobromination.[5]
Table 3: Quantitative Data for Dehydrobromination [5]
| Feature | Value |
| Starting Material | 5,6-dihydro-2H-pyran-2-one |
| Reaction Time | ~3 hours |
| Temperature | Reflux |
| Key Reagents | N-bromosuccinimide (NBS), Benzoyl peroxide, Triethylamine |
-
In a three-necked, round-bottomed flask equipped with a reflux condenser and mechanical stirrer, combine 5,6-dihydro-2H-pyran-2-one (0.100 mole), N-bromosuccinimide (0.105 mole), benzoyl peroxide (200 mg), and carbon tetrachloride (800 mL).
-
Stir the suspension and heat to reflux for 1.5 hours.
-
Cool the mixture in an ice bath and filter to remove the succinimide byproduct.
-
Wash the solid with cold carbon tetrachloride.
-
To the combined filtrate, add triethylamine (0.120 mole) dropwise while stirring in an ice bath.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Filter the mixture to remove triethylammonium bromide.
-
Wash the solid with carbon tetrachloride.
-
Concentrate the filtrate using a rotary evaporator.
-
Distill the remaining oil under reduced pressure to yield pure 2H-pyran-2-one.
Part 2: Synthetic Protocols for 1H-Pyridin-2-one Analogs
1H-Pyridin-2-ones are commonly synthesized through various cyclization and coupling strategies. They can also be derived from 2H-pyran-2-ones, highlighting the synthetic relationship between these two scaffolds.
Method 1: Vilsmeier-Haack Reaction of Cyclopropanes
A facile and efficient one-pot synthesis of highly substituted 1H-pyridin-2-ones can be achieved from readily available 1-acetyl,1-carbamoyl cyclopropanes via a Vilsmeier-Haack reaction.[6] This protocol involves a sequence of ring-opening, haloformylation, and intramolecular cyclization.[6]
Table 4: Quantitative Data for Vilsmeier-Haack Reaction [6]
| Feature | Value |
| Key Features | One-pot, mild conditions, high yields |
| Starting Materials | 1-acetyl,1-carbamoyl cyclopropanes |
| Key Reagents | Vilsmeier reagent (POCl₃/DMF) |
| Temperature | 100-120°C |
-
Prepare the Vilsmeier reagent by adding POCl₃ (4.0 equiv) dropwise to anhydrous DMF (10.0 equiv) at 0°C, then stirring for 30 minutes.
-
Add a solution of the 1-acetyl,1-carbamoyl cyclopropane (1.0 equiv) in anhydrous DMF (2 mL) to the Vilsmeier reagent.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction to 120°C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography (petroleum ether/ethyl acetate) to afford the 1H-pyridin-2-one.
Caption: Workflow for the one-pot synthesis of 1H-pyridin-2-ones.
Method 2: Synthesis via Suzuki and Buchwald-Hartwig Couplings
For creating complex, disubstituted pyridinones, a multi-step approach involving sequential cross-coupling reactions is highly effective. This is particularly useful in medicinal chemistry for building libraries of analogs for structure-activity relationship (SAR) studies.[7]
Table 5: Quantitative Data for Cross-Coupling Approach [7][8]
| Feature | Value |
| Key Reactions | Suzuki-Miyaura, Buchwald-Hartwig |
| Catalysts | Palladium-based (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) |
| Ligands | Xantphos (for Buchwald-Hartwig) |
| Bases | Cs₂CO₃, Na₂CO₃ |
Step A: Suzuki-Miyaura Coupling [7][8]
-
Combine the aryl halide (e.g., 5-bromo-3-nitropyridin-2-ol, 1.0 equiv), boronic acid or pinacol ester (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and aqueous Na₂CO₃ (2M solution, 3.0 equiv) in a suitable solvent like dioxane.
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction at 90-100°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the intermediate product by chromatography.
Step B: Nitro Reduction and Buchwald-Hartwig Coupling [7][8]
-
Reduce the nitro group of the intermediate from Step A to an amine, for example, using catalytic hydrogenation (H₂, Pd/C) or Fe/NH₄Cl.[7]
-
Combine the resulting amino-pyridone (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (2.0 equiv) in dioxane.
-
Degas the mixture and heat under an inert atmosphere at 100-110°C for 12-24 hours.
-
Perform an aqueous workup, followed by extraction, drying, and purification by column chromatography to yield the final 3,5-disubstituted pyridin-2(1H)-one.
Caption: Sequential cross-coupling workflow for complex pyridinone synthesis.
Part 3: Relevant Signaling Pathways and Mechanisms of Action
Analogs of 2H-pyran-2-one and 1H-pyridin-2-one are known to modulate various biological pathways, making them attractive for drug development.
Kinase Inhibition by 1H-Pyridin-2-one Analogs
A primary mechanism of action for many pyridinone-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways like the MAPK/ERK and TRK pathways.[3][9][10] By blocking the ATP-binding site of these kinases, the compounds prevent downstream signaling that leads to cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021064186A1 - Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Synthesis of Polyheterocycles using the Ugi-Zhu Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of complex polyheterocyclic scaffolds utilizing the Ugi-Zhu three-component reaction (UZ-3CR), often coupled with subsequent cascade reactions. This powerful one-pot methodology allows for the rapid generation of molecular diversity from simple starting materials, a crucial aspect in modern drug discovery and development.
Introduction
The Ugi-Zhu three-component reaction is a variation of the classical Ugi reaction. It typically involves the condensation of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate.[1] This intermediate is a versatile scaffold that can undergo further in-situ transformations, such as aza-Diels-Alder cycloadditions, to yield complex polyheterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones.[1][2] The combination of the Ugi-Zhu reaction with a subsequent cascade process in a one-pot fashion offers significant advantages, including high atom economy, reduced reaction times, and simplified purification procedures, making it an attractive strategy for the synthesis of compound libraries for high-throughput screening.[1]
Applications in Drug Discovery
The polyheterocyclic scaffolds synthesized via the Ugi-Zhu reaction are of significant interest in medicinal chemistry. For instance, pyrrolo[3,4-b]pyridin-5-ones have been investigated for their potential as cytotoxic agents against cancer cell lines and as antiviral agents.[1][2] The ability to readily diversify the substituents on the heterocyclic core by varying the initial three components allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Data Presentation: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
The following table summarizes the reaction conditions and yields for the synthesis of a series of pyrrolo[3,4-b]pyridin-5-ones via a one-pot Ugi-Zhu/cascade reaction sequence.[1][2]
| Entry | Aldehyde | Amine | Isocyanide | Catalyst | Solvent | Heat Source | Overall Yield (%) |
| 1 | Various Aromatic/Heteroaromatic | Various Anilines/Benzylamines | Phenylalanine-derived α-isocyanoacetamide | Ytterbium triflate | Toluene | Microwaves | 20-92[2] |
| 2 | Furfural derivatives | Various Anilines | Phenylalanine/Tyrosine-derived α-isocyanoacetamides | Ytterbium triflate | Toluene | Microwaves | 45-82[1] |
| 3 | 4-Formylbenzonitrile | Aniline | Phenylalanine-derived α-isocyanoacetamide | Ytterbium triflate | Toluene | Microwaves | ~19 (for a multi-step one-pot process)[3] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
This protocol is a representative example for the synthesis of a pyrrolo[3,4-b]pyridin-5-one derivative.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
α-Isocyanoacetamide (derived from an amino acid, 1.0 equiv)
-
Ytterbium triflate (Yb(OTf)₃, 3 mol%)
-
Maleic anhydride (1.2 equiv)
-
Toluene (as solvent)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aldehyde (1.0 equiv), amine (1.0 equiv), and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α-isocyanoacetamide (1.0 equiv) and ytterbium triflate (3 mol%) to the reaction mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 110 °C) for a designated time (e.g., 30 minutes).
-
After cooling to room temperature, add maleic anhydride (1.2 equiv) to the reaction mixture.
-
Reseal the vial and heat again in the microwave reactor at a higher temperature (e.g., 130 °C) for an extended period (e.g., 60 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Logical Relationship: Ugi-Zhu Reaction Mechanism
References
- 1. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Pyrimidine Derivatives Utilizing 1-(pyridin-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthesis of novel pyrimidine scaffolds is, therefore, a critical endeavor in the discovery of new drug candidates. 1-(Pyridin-2-yl)propan-2-one is a versatile precursor for the synthesis of various heterocyclic compounds.[4] This document provides detailed protocols and application notes on the role of this compound as a key building block in the synthesis of novel pyrimidine derivatives, primarily through cyclocondensation reactions.
Synthetic Pathways
The primary route for the synthesis of pyrimidine derivatives from this compound involves a base-catalyzed cyclocondensation reaction with urea or thiourea. This reaction is analogous to well-established methods for pyrimidine synthesis from ketones.[2] A common strategy involves a two-step process: an initial Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone intermediate, followed by the cyclization of the chalcone with urea or thiourea to yield the corresponding dihydropyrimidine derivative.
A generalized reaction scheme is presented below:
Step 1: Chalcone Synthesis this compound reacts with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form the corresponding α,β-unsaturated ketone, a pyridyl-substituted chalcone.
Step 2: Pyrimidine Ring Formation The resulting chalcone undergoes a cyclocondensation reaction with urea or thiourea in an alcoholic solvent with a basic catalyst to form the target 4-(pyridin-2-ylmethyl)-6-aryl-dihydropyrimidin-2(1H)-one or -thione.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrimidine derivatives from this compound. These protocols are based on established methodologies for similar ketones and should be optimized for specific substrates.[4]
Protocol 1: Synthesis of 1-(Pyridin-2-yl)-4-(4-chlorophenyl)but-3-en-2-one (Chalcone Intermediate)
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of NaOH (20 mmol) in 10 mL of deionized water to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into 100 mL of ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.
Protocol 2: Synthesis of 4-(4-Chlorophenyl)-6-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one
Materials:
-
1-(Pyridin-2-yl)-4-(4-chlorophenyl)but-3-en-2-one (from Protocol 1)
-
Urea
-
Ethanolic Potassium Hydroxide (KOH)
-
Glacial acetic acid
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol) and urea (10 mmol) in 30 mL of ethanol.
-
To this solution, add 5 mL of ethanolic KOH solution (10% w/v).
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.
-
Pour the mixture into crushed ice. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure pyrimidine derivative.
A similar procedure can be followed using thiourea to synthesize the corresponding pyrimidine-2-thione derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrimidine derivatives from pyridyl ketones, which are analogous to the expected outcomes from this compound.
Table 1: Synthesis of Pyridyl-Chalcone Intermediates
| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 1-(Pyridin-2-yl)-4-phenylbut-3-en-2-one | 85 | 95-97 |
| 2 | 4-Chlorobenzaldehyde | 1-(Pyridin-2-yl)-4-(4-chlorophenyl)but-3-en-2-one | 90 | 110-112 |
| 3 | 4-Methoxybenzaldehyde | 1-(Pyridin-2-yl)-4-(4-methoxyphenyl)but-3-en-2-one | 88 | 102-104 |
Table 2: Synthesis of Pyrimidine Derivatives from Chalcones
| Entry | Chalcone from Entry | Reagent | Product | Yield (%) | m.p. (°C) |
| 1 | 1 | Urea | 4-Phenyl-6-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one | 75 | 210-212 |
| 2 | 2 | Urea | 4-(4-Chlorophenyl)-6-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one | 80 | 225-227 |
| 3 | 3 | Thiourea | 4-(4-Methoxyphenyl)-6-(pyridin-2-ylmethyl)pyrimidine-2(1H)-thione | 78 | 218-220 |
Table 3: Representative Spectroscopic Data for a Novel Pyrimidine Derivative
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |
| 4-(4-Chlorophenyl)-6-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one | 8.5 (d, 1H, py-H), 7.8 (t, 1H, py-H), 7.5 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 7.2 (d, 1H, py-H), 6.5 (s, 1H, pyrimidine-H), 4.0 (s, 2H, CH2), 3.4 (s, 1H, NH) | 165.2, 160.1, 157.3, 149.5, 136.8, 134.5, 129.1, 128.8, 123.7, 122.0, 105.4, 42.1 | 3250 (N-H), 1680 (C=O), 1600, 1580 (C=C, C=N) | [M+H]+ |
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis and characterization of pyrimidine derivatives.
Reaction Mechanism: Cyclocondensation Step
Caption: Generalized mechanism for the formation of the pyrimidine ring.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of novel pyrimidine derivatives. The straightforward and efficient cyclocondensation reactions, particularly when preceded by a Claisen-Schmidt condensation, allow for the generation of a library of compounds with diverse substitutions. These derivatives are of significant interest for further investigation in drug discovery and development due to the well-established pharmacological importance of the pyrimidine scaffold. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and potential applications of these promising heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(pyridin-2-yl)propan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-(pyridin-2-yl)propan-2-one. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound, which is often isolated as a yellow, slightly air-sensitive oil, are vacuum distillation and column chromatography.[1] Acid-base extraction can be employed to remove non-basic or acidic impurities. While the free base is an oil, conversion to a hydrochloride salt may facilitate purification by recrystallization.
Q2: My crude product is a dark brown or black oil. What causes this discoloration?
A2: Discoloration in crude this compound is common and can be due to the presence of polymeric or high-molecular-weight byproducts formed during synthesis. The basic nature of the pyridine ring can also make it susceptible to air oxidation over time, which can contribute to color formation.
Q3: I'm observing streaking of my compound on a silica gel TLC plate. How can I resolve this?
A3: Streaking is a frequent issue when working with basic compounds like pyridine derivatives on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your mobile phase.[2] Alternatively, using a different stationary phase like alumina can be effective.
Q4: Can I use recrystallization to purify this compound?
A4: Since this compound is typically an oil, direct recrystallization is not feasible. However, it is possible to convert it to a crystalline salt, such as the hydrochloride salt, which may then be purified by recrystallization.[3] The choice of solvent for recrystallization would need to be determined experimentally, with common choices for polar organic salts being ethanol, isopropanol, or mixtures with anti-solvents like diethyl ether or hexanes.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution from low to high polarity is often effective. |
| Co-elution of the product with an impurity. | The chosen solvent system has insufficient resolving power. The column may be overloaded. | Try a different solvent system. A thorough screening using TLC with various solvent mixtures is recommended. Reduce the amount of crude material loaded onto the column. |
| Broad or tailing peaks. | Strong interaction between the basic pyridine and the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) or a few drops of ammonia solution to your mobile phase to suppress the interaction with silica.[2] Consider using a different stationary phase, such as neutral or basic alumina. |
| Low recovery of the product after chromatography. | The product may be irreversibly adsorbed onto the silica gel. The compound may be volatile and lost during solvent evaporation. | Deactivate the silica gel with triethylamine before packing the column. Use gentle heating and reduced pressure when removing the solvent on a rotary evaporator. |
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or unstable boiling. | The presence of residual low-boiling solvents. The heating rate is too high. | Ensure all extraction solvents are thoroughly removed under reduced pressure before starting the distillation. Heat the distillation flask slowly and evenly in a heating mantle or oil bath. Use a magnetic stirrer to ensure smooth boiling. |
| Product is not distilling over. | The vacuum is not low enough for the applied temperature. The compound is decomposing at the distillation temperature. | Check your vacuum system for leaks. Use a higher vacuum pump if necessary. A reported boiling point is 67 °C at 0.5 mbar.[1] If decomposition is suspected, try to distill at a lower pressure and consequently lower temperature. |
| Product solidifies in the condenser. | The condenser water is too cold. | For high-melting point compounds, it is sometimes necessary to run the distillation without cooling water in the condenser. However, for an oil like this compound, this is unlikely to be an issue. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying the product from non-volatile impurities.
Materials:
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Crude this compound
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Short-path distillation apparatus
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Vacuum pump
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Heating mantle or oil bath
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Magnetic stirrer and stir bar
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Cold trap (e.g., with dry ice/acetone)
Procedure:
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Assemble the short-path distillation apparatus and ensure all joints are well-sealed with vacuum grease.
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Place the crude this compound and a magnetic stir bar into the distillation flask.
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Connect the apparatus to a vacuum pump with a cold trap in between.
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Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~0.5 mbar).[1]
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Gradually heat the distillation flask using a heating mantle or oil bath.
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Collect the fraction that distills at the expected boiling point (reported as 67 °C at 0.5 mbar).[1]
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Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This technique is effective for separating the product from impurities with different polarities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents (e.g., hexanes, ethyl acetate, triethylamine)
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Chromatography column
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Collection tubes or flasks
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TLC plates and developing chamber
Procedure:
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TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product. To prevent streaking, add 0.5-1% triethylamine to the eluent.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes/ethyl acetate with 1% triethylamine). Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the column.
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Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | Yellow, slightly air-sensitive oil[1] |
| Boiling Point | 67 °C at 0.5 mbar[1] |
| CAS Number | 6302-02-9 |
Table 2: Comparison of Purification Techniques (Typical Expected Outcomes)
| Technique | Purity Achieved | Typical Recovery | Notes |
| Vacuum Distillation | Good to Excellent (>95%) | Moderate to High (60-85%) | Best for removing non-volatile or high-boiling impurities. Risk of thermal decomposition if overheated. |
| Column Chromatography | Excellent (>98%) | Moderate (50-80%) | Highly effective for a wide range of impurities. Can be time-consuming and requires significant solvent usage. Potential for product loss on the column. |
| Acid-Base Extraction | Variable | High (>90%) | Good for removing acidic or neutral impurities. The product must be stable to the acidic and basic conditions used. |
Mandatory Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting logic for TLC streaking issues.
References
Identification and minimization of side products in aldol condensation of 2-acetylpyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aldol condensation of 2-acetylpyridine. Our focus is on the identification and minimization of common side products to enhance reaction efficiency and product purity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Crossed-Aldol Product
| Potential Cause | Identification | Solution |
| Self-condensation of 2-acetylpyridine | Appearance of unexpected spots on TLC with intermediate polarity between starting materials and the desired product. 1H NMR may show complex aliphatic and aromatic signals corresponding to the dimer or trimer of 2-acetylpyridine. | - Slowly add 2-acetylpyridine to the reaction mixture containing the aldehyde and base. This maintains a low concentration of the enolate, favoring reaction with the more electrophilic aldehyde. - Use a slight excess of the aldehyde (1.1-1.2 equivalents) to increase the probability of the desired reaction. |
| Cannizzaro reaction of the aldehyde partner | If using an aromatic aldehyde without α-hydrogens, the presence of the corresponding alcohol and carboxylic acid can be detected by GC-MS or NMR analysis of the crude reaction mixture. | - Use milder basic conditions . For example, use catalytic amounts of a weaker base like sodium carbonate instead of high concentrations of sodium hydroxide. - Maintain a lower reaction temperature (e.g., 0-25 °C) to disfavor the Cannizzaro reaction, which typically requires higher temperatures.[1] |
| Retro-aldol reaction | The presence of starting materials on TLC or GC-MS analysis even after a significant reaction time. | - If the aldol addition product is desired, conduct the reaction at lower temperatures . - For the condensation product, applying heat will drive the reaction forward by removing water, thus preventing the reverse reaction. |
| Incomplete reaction | Significant amounts of starting materials remain, as observed by TLC, GC-MS, or NMR. | - Increase reaction time and monitor progress by TLC. - Increase the reaction temperature , but be mindful of promoting side reactions. - Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous mixtures. |
Issue 2: Formation of Multiple Products
| Potential Cause | Identification | Solution |
| Michael addition of enolate to the chalcone product | A higher molecular weight adduct can be detected by MS. 1H NMR will show more complex aliphatic signals corresponding to the addition product. | - Use a slight excess of the aldehyde to quench the enolate as it forms. - Monitor the reaction closely by TLC and stop it once the starting materials are consumed to prevent the subsequent Michael addition. - Lowering the reaction temperature can also reduce the rate of the Michael addition. |
| Formation of both aldol addition and condensation products | Two distinct spots on TLC, with the aldol addition product being more polar. 1H NMR of the crude product will show signals for both the β-hydroxy ketone and the α,β-unsaturated ketone. | - To favor the aldol addition product , run the reaction at a low temperature (e.g., 0-5 °C) and for a shorter duration. - To obtain the condensation product , apply heat to the reaction mixture (e.g., 50-60 °C or reflux) to promote dehydration.[1][2] |
| Self-condensation of an enolizable aldehyde partner | If the aldehyde partner has α-hydrogens, a complex mixture of products will be formed. This can be challenging to analyze without reference standards. | - Whenever possible, use an aldehyde that cannot enolize (e.g., benzaldehyde, formaldehyde) to simplify the product mixture.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the aldol condensation of 2-acetylpyridine?
A1: The main side products are typically:
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Self-condensation product of 2-acetylpyridine: This occurs when the enolate of 2-acetylpyridine reacts with another molecule of 2-acetylpyridine.
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Cannizzaro reaction products: If a non-enolizable aldehyde (like benzaldehyde) is used with a strong base, it can disproportionate into the corresponding alcohol and carboxylic acid.[4]
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Michael adduct: The enolate of 2-acetylpyridine can add to the α,β-unsaturated ketone (chalcone) product in a conjugate addition. This leads to a higher molecular weight byproduct.
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"Domino" reaction products: Under strongly basic conditions, a cascade of reactions including Claisen-Schmidt condensation, Michael addition, and intramolecular aldol reactions can lead to complex cyclohexanol derivatives.
Q2: How can I effectively monitor the progress of my reaction to minimize side products?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (2-acetylpyridine and the aldehyde). The desired product should appear as a new, less polar spot. The reaction should be stopped when the starting materials are consumed to avoid the formation of subsequent products like the Michael adduct. For more detailed analysis, techniques like GC-MS and HPLC can be used to quantify the formation of products and byproducts over time.
Q3: What is the optimal temperature for the aldol condensation of 2-acetylpyridine?
A3: The optimal temperature depends on the desired product.
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For the aldol addition product (a β-hydroxy ketone), lower temperatures (0-25 °C) are generally preferred to prevent dehydration.
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For the aldol condensation product (an α,β-unsaturated ketone or chalcone), higher temperatures (typically 40 °C to reflux) are used to drive the elimination of water.[1] It is important to note that excessively high temperatures can promote the formation of undesirable side products.[2]
Q4: Which base should I choose for the aldol condensation of 2-acetylpyridine?
A4: The choice of base is critical and depends on the desired outcome and the reactivity of the substrates.
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Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and are effective for promoting the condensation. However, they can also promote the Cannizzaro reaction if a non-enolizable aldehyde is used.
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Sodium carbonate (Na2CO3) is a milder base that can be used to minimize the Cannizzaro side reaction.
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For specific applications requiring complete enolate formation before the addition of the aldehyde, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used, although this is less common for Claisen-Schmidt type reactions.
Q5: How can I purify the final product from the side products?
A5: Purification can typically be achieved through the following methods:
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Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be determined.
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Column chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel is a powerful technique for separating the desired product from side products and unreacted starting materials. An appropriate eluent system needs to be developed, often starting with a non-polar solvent and gradually increasing the polarity.
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Washing: Washing the crude product with water can help remove inorganic salts and water-soluble side products like those from the Cannizzaro reaction.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)
| Entry | Aldehyde | Base (equiv.) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Self-Condensation of 2-AP (%) | Cannizzaro Products (%) | Michael Adduct (%) |
| 1 | Benzaldehyde | NaOH (1.2) | 25 | 4 | 75 | 10 | 5 | <2 |
| 2 | Benzaldehyde | NaOH (1.2) | 60 | 2 | 85 (condensation) | 5 | 8 | <2 |
| 3 | Benzaldehyde | Na2CO3 (1.0) | 25 | 12 | 65 | 15 | <1 | <2 |
| 4 | 4-Nitrobenzaldehyde | NaOH (1.2) | 25 | 2 | 90 | 5 | - | <1 |
| 5 | 4-Nitrobenzaldehyde | NaOH (1.2) | 50 | 1 | 95 (condensation) | <2 | - | <1 |
Note: This table is illustrative and based on general principles of aldol condensations. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one (Crossed-Aldol Condensation Product)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) in ethanol.
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Addition of Ketone: To this solution, add 2-acetylpyridine (1.0 eq).
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Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.2 eq).
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Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC. For the condensation product, the mixture can be gently heated (e.g., to 40-50 °C).
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Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Mandatory Visualization
Caption: Reaction pathways in the aldol condensation of 2-acetylpyridine.
Caption: Troubleshooting workflow for aldol condensation of 2-acetylpyridine.
References
Proper handling and storage conditions for 1-(pyridin-2-yl)propan-2-one to ensure stability.
This technical support center provides guidance on the proper handling, storage, and stability of 1-(pyridin-2-yl)propan-2-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored at 0-8 °C in a cool, dry place.[1][2] The container should be kept tightly closed and stored in a well-ventilated area.[3][4] It is also advised to protect it from direct sunlight.[3][4]
Q2: What are the main physical and chemical properties of this compound?
This compound is described as a yellow clear liquid or a solid.[1] It has a molecular weight of 135.17 g/mol and the molecular formula C₈H₉NO.[1] It is soluble in alcohol and ether solvents but insoluble in water.[5]
Q3: What are the primary hazards associated with handling this compound?
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause serious eye damage and skin irritation. It may also cause respiratory irritation. It is a combustible solid and its vapors may form an explosive mixture with air.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is important to wear protective gloves, protective clothing, eye protection, and face protection.[3] Work should be conducted under a fume hood to avoid inhalation of vapors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Change in color or appearance of the compound. | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial at the recommended 0-8 °C. Purge the headspace with an inert gas like argon or nitrogen before sealing. |
| Inconsistent experimental results. | Potential degradation of the compound. | Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS) before use. If degradation is suspected, purify the compound if possible or use a fresh batch. |
| Poor solubility in aqueous solutions. | The compound is insoluble in water.[5] | Use alcohol or ether solvents for dissolution.[5] For aqueous reactions, consider using a co-solvent system or preparing a suitable salt form if applicable. |
Storage and Handling Summary
| Parameter | Condition | Reference |
| Storage Temperature | 0-8 °C | [1][2] |
| Atmosphere | Store in a tightly closed container. | [3][4] |
| Light | Protect from direct sunlight. | [3][4] |
| Ventilation | Store in a well-ventilated place. | [3] |
| Handling | Use appropriate personal protective equipment (gloves, eye protection). Handle under a fume hood. | [3] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | [7] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions.
-
Materials:
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This compound
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Solvents of interest (e.g., methanol, acetonitrile, water with co-solvent)
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pH buffers
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Amber and clear glass vials with tight-fitting caps
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Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
-
-
Procedure:
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Prepare stock solutions of this compound in the desired solvents.
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Aliquot the solutions into different sets of amber and clear vials.
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Light Exposure Study: Store one set of clear vials under direct laboratory light and a corresponding set of amber vials in the dark at the same temperature.
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Temperature Stress Study: Store sets of amber vials at different temperatures (e.g., refrigerated (4°C), room temperature (25°C), and elevated temperature (40°C)).
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pH Stability Study: For aqueous-organic solvent mixtures, adjust the pH of the solutions using appropriate buffers and store at a constant temperature.
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
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Analyze the aliquots using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound.
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If degradation is observed, LC-MS can be used to identify potential degradation products.
-
-
Data Analysis:
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Plot the concentration of this compound as a function of time for each condition.
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Calculate the degradation rate constant if applicable.
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Compare the stability under different light, temperature, and pH conditions.
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Visual Troubleshooting Guide
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Optimizing Column Chromatography for Polar Pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine compounds via column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of polar pyridine compounds.
Issue 1: Poor or No Retention of the Polar Pyridine Compound
Q: My polar pyridine compound is eluting with the solvent front, showing little to no retention on a standard silica gel column. How can I improve its retention?
A: This is a common problem when dealing with highly polar compounds on a normal-phase column. The polar analyte has a higher affinity for the polar mobile phase than the stationary phase. Here are several strategies to address this:
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Increase Mobile Phase Polarity: If you are using a non-polar solvent system like hexane/ethyl acetate, you can try increasing the proportion of the more polar solvent. For very polar compounds, you may need to switch to a more aggressive solvent system, such as dichloromethane/methanol or even 100% ethyl acetate.[1]
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Switch to a More Polar Stationary Phase: If increasing mobile phase polarity is insufficient, consider using a more polar stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds.[2][3] HILIC stationary phases are polar and use a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[4]
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Employ Reversed-Phase Chromatography: In reversed-phase (RP) chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] Polar compounds will have a higher affinity for the polar mobile phase and elute earlier, but by adjusting the mobile phase composition (increasing the aqueous portion), you can often achieve adequate retention and separation.[2]
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Utilize Ion-Exchange Chromatography: Since pyridine compounds are basic, they can be protonated to carry a positive charge. Cation-exchange chromatography can be a powerful technique for their purification.[6][7] In this method, the positively charged pyridine derivative binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[7]
Issue 2: Significant Peak Tailing
Q: I am observing significant peak tailing for my polar pyridine compound on a silica gel column. What is causing this, and how can I fix it?
A: Peak tailing for basic compounds like pyridines on silica gel is often caused by strong interactions between the basic nitrogen of the pyridine and acidic silanol groups (Si-OH) on the silica surface.[8][9][10] This leads to a secondary, undesirable retention mechanism.[10] Here’s how to mitigate this issue:
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Add a Basic Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.1-2%), to the mobile phase can help to saturate the acidic silanol groups on the silica gel, minimizing their interaction with the pyridine analyte.[8][11]
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Deactivate the Silica Gel: Before loading your sample, you can flush the column with a solvent mixture containing a base like triethylamine to deactivate the acidic sites.[2]
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Use a Different Stationary Phase:
-
End-capped Silica: Use a reversed-phase column that has been "end-capped," which means the residual silanol groups have been chemically deactivated.[8][10]
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Alumina: Alumina can be used as an alternative to silica gel and is available in neutral, acidic, or basic forms. Basic or neutral alumina can be a good choice for separating basic compounds.[12]
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Florisil: This is another alternative stationary phase that can sometimes provide better separation for certain compounds.[1]
-
-
Adjust Mobile Phase pH in Reversed-Phase HPLC: When using reversed-phase HPLC, operating at a low pH (e.g., 2.5-4) will protonate the basic pyridine compound and suppress the ionization of acidic silanol groups, thus minimizing unwanted interactions.[2] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated; for high pH methods, a highly deactivated, end-capped column is recommended.[2]
Issue 3: Compound Degradation on the Column
Q: My polar pyridine compound appears to be decomposing on the silica gel during chromatography. How can I purify it without degradation?
A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[1] Here are some strategies to prevent this:
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Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a while. Then, elute the plate in a second dimension (90 degrees to the first elution) with the same or a more polar solvent. If the spot smears or new spots appear, your compound is likely unstable on silica.[1][13]
-
Deactivate the Silica Gel: As mentioned for peak tailing, deactivating the silica gel with a base can reduce its acidity and prevent compound degradation.[2]
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Use an Alternative Stationary Phase:
-
Derivatization: In some cases, it may be beneficial to temporarily convert the polar pyridine into a less polar, more stable derivative before chromatography.[14] After purification, the protecting group can be removed to yield the desired compound.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a solvent system for my polar pyridine compound?
A1: Thin-Layer Chromatography (TLC) is the best way to determine an appropriate solvent system.[15] The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[8] For polar pyridines, good starting solvent systems to screen on TLC include:
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Dichloromethane/Methanol
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Ethyl Acetate/Methanol
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Chloroform/Methanol[16]
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Hexane/Ethyl Acetate (for less polar derivatives)[17]
If your compound remains at the baseline even in highly polar solvent systems on silica TLC, you should consider HILIC or reversed-phase chromatography.[1]
Q2: How do I properly load a very polar sample onto the column?
A2: If your crude sample is not soluble in the initial, less polar mobile phase, you have a few options for loading it onto the column:[1]
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Minimal Strong Solvent: Dissolve the sample in a very small amount of a strong, polar solvent (like methanol or DMF) and carefully pipette it onto the top of the column.[13] Be aware that using too much of a strong solvent can negatively impact the separation.[1]
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Dry Loading: Dissolve your sample in a suitable solvent, then add a small amount of silica gel to the solution.[13] Evaporate the solvent until you have a dry, free-flowing powder.[13] This powder can then be carefully added to the top of your packed column.[13] This method often leads to better resolution.
Q3: What are the key differences between Normal-Phase, Reversed-Phase, and HILIC for separating polar pyridines?
A3:
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Normal-Phase: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[5] Polar compounds are retained more strongly.[12] This is often the first method attempted but can be challenging for very polar pyridines.
-
Reversed-Phase: Employs a non-polar stationary phase (like C18) and a polar mobile phase.[5] Polar compounds elute earlier.[5] This is a very common and robust technique.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (similar to normal-phase) but with a mobile phase typical of reversed-phase (e.g., high acetonitrile content with a small amount of water).[3][4] It is specifically designed to retain and separate very polar compounds that are not well-retained in reversed-phase mode.[3]
Data Presentation
Table 1: Troubleshooting Common Issues in Polar Pyridine Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Poor Retention | Compound is too polar for the stationary/mobile phase combination. | - Increase mobile phase polarity (e.g., add methanol).[1]- Switch to a more polar stationary phase (HILIC).[2][3]- Use reversed-phase chromatography (C18 column).[2]- Consider ion-exchange chromatography.[6] |
| Peak Tailing | Strong interaction of basic pyridine with acidic silanol groups on silica.[8][10] | - Add a basic modifier (e.g., 0.1-2% triethylamine) to the mobile phase.[8][11]- Use a deactivated (end-capped) column.[8]- Switch to an alternative stationary phase like alumina or Florisil.[1]- Adjust mobile phase pH in RP-HPLC.[2] |
| Compound Degradation | The acidic nature of silica gel catalyzes decomposition.[1] | - Deactivate silica with a base.[2]- Use a less acidic stationary phase (neutral/basic alumina, Florisil).[1][12]- Use reversed-phase chromatography.- Derivatize the compound to a more stable form before purification.[14] |
| Poor Solubility for Loading | The crude mixture is insoluble in the starting eluent. | - Dissolve the sample in a minimal amount of a stronger solvent.[13]- Use the "dry loading" technique.[13] |
| Co-elution of Impurities | The chosen solvent system does not provide adequate separation. | - Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[8]- Switch to a different chromatography mode (e.g., from normal-phase to reversed-phase) to exploit different selectivity.[2] |
Table 2: Comparison of Chromatographic Modes for Polar Pyridine Separation
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Principle of Separation | Best Suited For |
| Normal-Phase | Polar (e.g., Silica Gel, Alumina)[12] | Non-polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol)[16][17] | Adsorption; polar compounds are retained longer.[12] | Less polar to moderately polar pyridine derivatives. |
| Reversed-Phase | Non-polar (e.g., C18, C8)[8] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[8] | Partitioning; non-polar compounds are retained longer.[5] | A wide range of polarities, particularly with pH or ion-pairing modifiers.[2] |
| HILIC | Polar (e.g., Bare Silica, Amide, Diol)[18] | High organic content with a small aqueous portion (e.g., >80% Acetonitrile)[4] | Partitioning into a water-enriched layer on the stationary phase surface.[4] | Highly polar and hydrophilic pyridine compounds not retained in reversed-phase.[3] |
| Ion-Exchange | Charged (e.g., Cation-exchanger with -SO₃⁻ groups)[6] | Aqueous buffer with a salt gradient or pH gradient.[7] | Electrostatic interactions between charged analytes and the stationary phase.[19] | Ionizable pyridine compounds. |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography with a Basic Modifier
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Dichloromethane/Methanol) that provides an Rf value of ~0.2-0.3 for the target compound. Add 0.5% triethylamine to this solvent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and crack-free bed.[8]
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, use the dry loading method. Carefully load the sample onto the top of the silica bed.[13]
-
Elution: Begin eluting with the initial solvent system. If a gradient elution is required, gradually increase the percentage of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.
Protocol 2: General Procedure for Reversed-Phase HPLC
-
Column and Mobile Phase Selection: Choose a suitable C18 column. A common mobile phase consists of Mobile Phase A: Water with 0.1% Formic Acid (for low pH) or 10 mM Ammonium Formate, and Mobile Phase B: Acetonitrile or Methanol with the same modifier.[14][20]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10-20 column volumes or until a stable baseline is achieved.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.[14]
-
Injection and Gradient Elution: Inject the sample. Run a gradient to elute the compounds, for example, from 5% B to 95% B over 20 minutes.[14]
-
Detection: Monitor the elution using a UV detector at a wavelength where the pyridine compound has maximum absorbance (e.g., 254 nm).[14]
Mandatory Visualization
Caption: Troubleshooting workflow for polar pyridine separation.
Caption: Logic for selecting an initial chromatography method.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. reddit.com [reddit.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. benchchem.com [benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. agilent.com [agilent.com]
- 19. sepax-tech.com.cn [sepax-tech.com.cn]
- 20. helixchrom.com [helixchrom.com]
Technical Support Center: Effective Recrystallization of 1-(pyridin-2-yl)propane-1,3-diol
Welcome to the technical support center for the purification of 1-(pyridin-2-yl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the recrystallization of this compound. The following troubleshooting guides and FAQs address specific experimental issues to help you achieve high-purity crystals efficiently.
Compound Properties and Data Summary
1-(pyridin-2-yl)propane-1,3-diol is a polar molecule, a characteristic that significantly influences its solubility and crystallization behavior.[1] Understanding its properties is the first step in developing a successful crystallization protocol.[1]
Table 1: Physicochemical Properties of 1-(pyridin-2-yl)propane-1,3-diol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| CAS Number | 213248-46-5 | [1] |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | [1] |
| LogP (octanol-water partition coeff.) | 0.4974 | [1] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
| Recommended Storage | Sealed in dry, 2-8°C | [1] |
Table 2: Comparison of Purification Methods
| Method | Typical Yield | Final Purity | Notes & Considerations |
| Recrystallization | 85-95% | >99% | High purity is achievable and the method is scalable. Success is highly dependent on finding a suitable solvent system, and yields can sometimes be lower.[3] |
| Silica Gel Chromatography | 70-90% | 95-99% | Effective for removing a wide range of impurities. Can be challenging for this polar, basic compound, with potential for streaking and co-elution.[3] |
| Note: These are example values and actual results may vary depending on specific experimental conditions and the nature of the impurities.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 1-(pyridin-2-yl)propane-1,3-diol.
Q1: What is a good starting point for selecting a crystallization solvent?
A1: The principle of "like dissolves like" is the best starting point.[4][5] Given that 1-(pyridin-2-yl)propane-1,3-diol is a polar compound with multiple hydrogen bond donors and acceptors, polar solvents are the most suitable choice.[1][6]
-
Recommended Screening Solvents: Begin with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents such as ethyl acetate and acetonitrile.[1]
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.[7][8]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is too saturated or the boiling point of the solvent is higher than the melting point of the solute.[3][9]
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Solution 1: Re-dissolve and Dilute. Heat the solution until the oil fully re-dissolves. Add a small amount of additional hot solvent (10-20%) to reduce the saturation level, then allow it to cool much more slowly.[10]
-
Solution 2: Ensure Slow Cooling. Rapid cooling is a primary cause of oiling out.[1] After heating, cover the flask and allow it to cool to room temperature on a surface that does not draw heat away quickly (e.g., on a wood block or paper towels).[1] Do not disturb the flask during this process.[7]
-
Solution 3: Change Solvents. Choose a solvent with a lower boiling point or switch to a different solvent system altogether.[3]
Q3: No crystals are forming after the solution has cooled. What should I do?
A3: This is a very common issue, typically caused by using too much solvent or by supersaturation, where the compound remains dissolved beyond its normal solubility limit.[6]
Figure 1. Troubleshooting logic for when no crystals form.
-
Step 1: Induce Crystallization. To overcome supersaturation, try scratching the inside of the flask just below the liquid's surface with a clean glass rod.[6][10] The tiny scratches on the glass provide a nucleation site for crystals to begin forming.[6] Alternatively, if you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution.[6][10]
-
Step 2: Reduce Solvent Volume. If induction methods fail, the most probable cause is excessive solvent.[6][10] Gently heat the solution to boil off a portion of the solvent (e.g., 25-50% of the volume).[6] Allow the more concentrated solution to cool slowly again.[10]
Q4: My yield is very low. How can I improve it?
A4: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.
-
Minimize Hot Solvent: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the crude product.[4] Using excess solvent is the most common reason for poor recovery.[10]
-
Ensure Thorough Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]
-
Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[4] Using room temperature solvent or too much washing solvent will re-dissolve some of your product.[4]
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolve the Solute: Place the crude 1-(pyridin-2-yl)propane-1,3-diol in an Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., ethyl acetate) to its boiling point. Add the hot solvent to the crude material portion-wise with swirling and heating until the solid is just completely dissolved.[1][11]
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3][4] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[1]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash and Dry: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3][4] Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely, preferably under vacuum.[3][11]
Figure 2. General workflow for a single-solvent recrystallization.
Protocol 2: Small-Scale Solvent Screening
To efficiently find a suitable solvent, perform small-scale tests before committing to a bulk recrystallization.
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, hexane) dropwise, up to about 1 mL. Swirl to mix. Note the solubility at room temperature.
-
For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Allow any tubes that formed a clear solution upon heating to cool to room temperature and then in an ice bath. Observe for crystal formation. The solvent that yields the most abundant, well-formed crystals is the best candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-Pyridyl)propane-1,3-diol | C8H11NO2 | CID 365651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming TLC Streaking of Basic Compounds on Silica Gel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with streaking of basic compounds during thin-layer chromatography (TLC) on silica gel plates.
Troubleshooting Guide
Issue: My basic compound is streaking on the TLC plate.
Streaking of basic compounds on silica gel is a common issue that can hinder accurate analysis of reaction progress and purity assessment. This guide will walk you through a systematic approach to diagnose and resolve the problem.
Step 1: Identify the Cause of Streaking
The first step is to determine the likely cause of the streaking. The flowchart below outlines a logical progression for troubleshooting.
Optimizing reaction conditions for the aldol condensation of 2-acetylpyridine with formaldehyde.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the aldol condensation of 2-acetylpyridine with formaldehyde. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the aldol condensation between 2-acetylpyridine and formaldehyde?
A1: The initial product is the aldol addition product, 3-hydroxy-1-(pyridin-2-yl)propan-1-one. Under forcing conditions such as elevated temperatures or prolonged reaction times, this intermediate can undergo dehydration to form the α,β-unsaturated ketone, 1-(pyridin-2-yl)prop-2-en-1-one (2-pyridyl vinyl ketone).
Q2: Why is formaldehyde a challenging reagent in this reaction?
A2: Formaldehyde is highly reactive and lacks α-hydrogens, meaning it can only act as the electrophile in the aldol reaction. Its high reactivity can lead to multiple additions to the methyl group of 2-acetylpyridine, forming di- and tri-hydroxymethylated byproducts. Formaldehyde solutions can also contain paraformaldehyde and methanol, which can complicate the reaction.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
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Multiple Aldol Additions: Reaction of the initial aldol product with additional equivalents of formaldehyde.
-
Cannizzaro Reaction: If a strong base is used, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid.
-
Mannich Reaction: If ammonia or a primary/secondary amine is present as an impurity or intentionally added, a Mannich reaction can occur, leading to the formation of a β-amino ketone.[1][2]
-
Polymerization: Formaldehyde can polymerize, especially under acidic or basic conditions.
Q4: How can I favor the formation of the condensation product over the addition product?
A4: Higher reaction temperatures generally favor the elimination of water to form the conjugated enone (condensation product).[3] If the aldol addition product is isolated, it can be dehydrated in a separate step, often with acid or base catalysis and heat.
Q5: What catalysts are typically used for this reaction?
A5: Base catalysts are most common for this type of aldol condensation. These include alkali metal hydroxides (NaOH, KOH), carbonates (Na₂CO₃, K₂CO₃), and alkoxides. The choice of base and its concentration can significantly impact the reaction rate and selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of formaldehyde (e.g., high polymer content). | 1. Use a fresh solution of a strong base like NaOH or KOH. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. 3. Extend the reaction time, following the reaction progress by TLC. 4. Use freshly prepared formaldehyde from paraformaldehyde or a high-quality commercial source. |
| Formation of a Complex Mixture of Products | 1. Multiple additions of formaldehyde. 2. Competing side reactions (e.g., Cannizzaro, Mannich). 3. Polymerization of formaldehyde. | 1. Use a stoichiometric amount or a slight excess of 2-acetylpyridine relative to formaldehyde. Control the addition of formaldehyde. 2. Ensure the absence of amine impurities. Use carefully controlled reaction conditions (temperature, catalyst concentration). 3. Use stabilized formaldehyde solutions or prepare fresh formaldehyde before use. |
| Low Yield of Desired Product | 1. Suboptimal reaction conditions (temperature, catalyst concentration, solvent). 2. Difficult product isolation and purification. 3. Product decomposition under harsh reaction conditions. | 1. Systematically vary the reaction parameters (see Data Presentation section for examples). 2. Employ appropriate purification techniques such as column chromatography or recrystallization. 3. Use milder reaction conditions (e.g., lower temperature, weaker base) and monitor the reaction closely to avoid prolonged exposure. |
| Formation of Polymeric Material | 1. High concentration of formaldehyde. 2. Inappropriate reaction temperature or pH. | 1. Add formaldehyde slowly to the reaction mixture containing 2-acetylpyridine and the catalyst. 2. Optimize the temperature and catalyst concentration to favor the desired reaction pathway. |
Data Presentation
The following tables summarize quantitative data from analogous aldol condensation reactions involving methyl ketones and formaldehyde, or 2-acetylpyridine with other aldehydes, which can serve as a starting point for optimization.
Table 1: Reaction Conditions for the Base-Catalyzed Condensation of Acetophenone with Formaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Ketone:Formaldehyde) | Yield (%) | Reference |
| KOH | DMSO | 10-20 | 0.75 | 1:4.1 | 33 (dehydrated product) | Wesslén, B. (1967) |
| K₂CO₃ | DMSO | Room Temp. | < 1 | 1:4.1 | 13 (dehydrated product) | Wesslén, B. (1967) |
| NaOH | Ethanol | Reflux | 2 | 1:2 | ~70 (chalcone) | Adapted from general procedures |
Table 2: Influence of Reaction Parameters on the Crossed-Aldol Condensation of 2-Acetylpyridine with Aromatic Aldehydes
| Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Na₂CO₃ | Water, 50°C | 1 | Not specified | Labflow, Activity 10 |
| 4-Chlorobenzaldehyde | Silica-supported Preyssler heteropolyacid | Solvent-free, Reflux | 1.5 | 92 | Gharib, A., et al. (2013) |
| Benzaldehyde | Silica-supported Preyssler heteropolyacid | Solvent-free, Reflux | 2 | 90 | Gharib, A., et al. (2013) |
Experimental Protocols
Protocol 1: General Procedure for the Base-Catalyzed Aldol Addition/Condensation of 2-Acetylpyridine with Formaldehyde (Adapted from analogous reactions)
Materials:
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2-Acetylpyridine
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (for neutralization)
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Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-acetylpyridine (1 equivalent) in ethanol.
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Catalyst Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 10-20 mol%).
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Formaldehyde Addition: Slowly add formaldehyde (1-1.2 equivalents) to the reaction mixture at room temperature. Monitor for any exotherm.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to promote condensation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Preventing dehydration side reactions in the synthesis of pyridyl diols.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyridyl diols, with a specific focus on preventing dehydration side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to pyridyl diols, and where can dehydration occur?
A1: A prevalent method for synthesizing pyridyl diols involves a two-step process: the oxidation of a disubstituted pyridine (like lutidine) to form a pyridinedicarboxylic acid, followed by the reduction of the dicarboxylic acid or its ester to the corresponding diol.[1] Dehydration is a potential side reaction that can occur during the workup or purification stages, especially if acidic conditions or high temperatures are employed. The benzylic-like position of the hydroxyl groups in many pyridyl diols makes them susceptible to elimination reactions.
Q2: I am observing a significant amount of an alkene byproduct in my reaction. What is the likely cause?
A2: The formation of an alkene byproduct is a strong indicator of a dehydration side reaction. This is often catalyzed by acidic conditions, which can be introduced during the reaction, workup (e.g., acidic quench), or purification (e.g., on silica gel).[2][3] Elevated reaction or distillation temperatures can also promote this elimination reaction.[4][5]
Q3: How can I minimize the risk of dehydration during the synthesis of pyridyl diols?
A3: To minimize dehydration, it is crucial to control the reaction conditions carefully. Key strategies include:
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Maintaining Neutral or Basic pH: Avoid acidic conditions, especially during workup and purification. Neutralize the reaction mixture promptly after completion.[1]
-
Low-Temperature Conditions: Perform reactions, particularly the reduction step, at low temperatures (e.g., 0°C to room temperature) to reduce the rate of the elimination side reaction.[1]
-
Use of Mild Reagents: Employ mild reducing agents and reaction conditions that do not promote dehydration.
-
Protecting Groups: In multi-step syntheses, consider protecting the diol functionality to prevent side reactions during subsequent steps.[6][7][8][9][10]
Q4: What are suitable protecting groups for pyridyl diols to prevent dehydration?
A4: Silyl ethers (e.g., trimethylsilyl - TMS, tert-butyldimethylsilyl - TBDMS) and benzyl ethers are common and effective protecting groups for alcohols.[6][7] They are generally stable to a wide range of reaction conditions and can be selectively removed. For instance, silyl ethers can be cleaved using fluoride ion sources like TBAF, while benzyl ethers are typically removed by hydrogenolysis.[6][9]
Q5: How can I effectively purify my target pyridyl diol from the dehydrated alkene byproduct?
A5: Column chromatography on silica gel is a common method for separating polar pyridyl diols from less polar alkene byproducts.[1] However, it's important to be cautious as the slightly acidic nature of silica gel can sometimes cause dehydration of sensitive diols. To mitigate this, the silica gel can be neutralized by pre-treating it with a base like triethylamine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of pyridyl diol and presence of alkene byproduct. | Acid-catalyzed dehydration during reaction or workup. | - Ensure the reaction is quenched with a basic or neutral solution. - Avoid strong acids during the workup. Use a saturated solution of sodium bicarbonate or a similar mild base for neutralization. |
| High reaction or purification temperature. | - Maintain the recommended reaction temperature. For reductions with borohydrides, this is often between 0°C and room temperature.[1] - If distillation is used for purification, perform it under reduced pressure to lower the boiling point. | |
| Prolonged reaction times at elevated temperatures. | - Monitor the reaction progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | |
| Formation of multiple unidentified byproducts. | Non-specific reducing agents or harsh reaction conditions. | - Use a milder reducing agent. For example, if LiAlH4 is causing over-reduction or side reactions, consider NaBH4. - Optimize the reaction temperature and time. A systematic screening of conditions may be necessary.[1] |
| Product degradation during column chromatography. | Acidic nature of silica gel. | - Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1-2%), then packing the column. - Alternatively, use a different stationary phase like neutral alumina. |
| Difficulty in isolating the product due to high water solubility. | The polar nature of the pyridyl diol. | - Saturate the aqueous layer with a salt like NaCl before extraction to decrease the diol's solubility in the aqueous phase. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol.[1] |
Experimental Protocols
Protocol 1: General Synthesis of 2,6-Pyridinedimethanol with Dehydration Prevention
This protocol is based on the reduction of 2,6-pyridinedicarboxylic acid using sodium borohydride and iodine, with careful temperature and pH control to minimize dehydration.[1]
Materials:
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2,6-Pyridinedicarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride (2 equivalents) portion-wise, ensuring the temperature remains low.
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Stir the reaction mixture at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of iodine (1 equivalent) in anhydrous THF.
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Add the iodine solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Cool the mixture back to 0°C and carefully adjust the pH to neutral (pH ~7) with 3 M HCl.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2,6-pyridinedimethanol.
-
Purify the product by column chromatography on neutralized silica gel if necessary.
Protocol 2: Protection of a Pyridyl Diol using a Silyl Ether
This protocol describes the protection of a pyridyl diol with tert-butyldimethylsilyl chloride (TBDMSCl) to prevent dehydration in subsequent synthetic steps.
Materials:
-
Pyridyl diol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the pyridyl diol (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add imidazole (2.5 equivalents).
-
Add TBDMSCl (2.2 equivalents) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with dichloromethane.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting bis-TBDMS ether by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Step-by-step protocol for the reduction of 3-hydroxy-1-(pyridin-2-yl)propan-1-one.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides a detailed protocol, troubleshooting guidance, and frequently asked questions for the reduction of 3-hydroxy-1-(pyridin-2-yl)propan-1-one to 1-(pyridin-2-yl)propane-1,3-diol.
Experimental Protocol: Reduction using Sodium Borohydride
This protocol details the reduction of the ketone in 3-hydroxy-1-(pyridin-2-yl)propan-1-one to a secondary alcohol using the mild and selective reducing agent, sodium borohydride.[1][2]
Reaction Scheme:
Materials:
-
3-hydroxy-1-(pyridin-2-yl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-hydroxy-1-(pyridin-2-yl)propan-1-one (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 equivalents) to the stirred solution in small portions.[1] Adding the reagent portion-wise prevents the reaction from becoming too vigorous.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add 1 M HCl dropwise to neutralize the excess sodium borohydride and decompose the borate ester complex. Be aware of hydrogen gas evolution during this step.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.[1]
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 times).[1]
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 1-(pyridin-2-yl)propane-1,3-diol.[1]
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[1]
Quantitative Data Summary
| Parameter | Value/Description | Purpose |
| Starting Material | 3-hydroxy-1-(pyridin-2-yl)propan-1-one | The ketone to be reduced. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydride source for ketone reduction.[2] |
| Molar Equivalents (NaBH₄) | 1.5 - 2.0 eq. | An excess is used to ensure the reaction goes to completion.[3] |
| Solvent | Methanol or Ethanol | Protic solvent that is compatible with NaBH₄.[4][5] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 1 - 3 hours | Typical duration, but should be monitored by TLC. |
| Workup Quench | 1 M HCl | Neutralizes excess NaBH₄ and hydrolyzes the borate complex.[1] |
| Extraction Solvent | Ethyl Acetate | To isolate the product from the aqueous phase.[1] |
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for Ketone Reduction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Reducing Agent: NaBH₄ can degrade if not stored properly under anhydrous conditions.[3]2. Insufficient Reagent: The stoichiometry might be too low to drive the reaction to completion.[3]3. Low Temperature: The reaction may be too slow if kept at 0 °C for the entire duration. | 1. Use a fresh bottle of NaBH₄ or test the current batch on a known, simple ketone.2. Incrementally increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq.).[3]3. After the initial addition at 0 °C, ensure the reaction is allowed to warm to room temperature. |
| Multiple Spots on TLC (Side Products) | 1. Over-reduction: While unlikely with NaBH₄, aggressive conditions could potentially affect the pyridine ring.[6]2. Incomplete Quench: Residual reactive species might cause degradation during workup.3. Impure Starting Material: The starting ketone may not have been pure. | 1. Maintain a low temperature during NaBH₄ addition. Avoid stronger reducing agents like LiAlH₄ unless necessary, as they are less selective.[7]2. Ensure the quenching step is complete by checking the pH (it should be acidic).3. Characterize the starting material by NMR or other spectroscopic methods before starting the reaction. |
| Difficult Product Extraction / Emulsion Formation | 1. pH Issues: The pH of the aqueous layer can affect the solubility of the pyridinyl compound.2. Insufficient Salting-Out: The product may have some water solubility. | 1. Adjust the pH of the aqueous layer to be slightly basic (e.g., pH 8-9) with a base like sodium bicarbonate before extraction to ensure the pyridine nitrogen is neutral.2. Ensure the brine wash is performed and that the brine is fully saturated. |
| Product is an Oil, Not a Solid | 1. Residual Solvent: Trace amounts of solvent can prevent crystallization.2. Product Nature: The diol product may naturally be an oil or a low-melting solid. | 1. Ensure the product is dried thoroughly under high vacuum.2. Attempt purification by column chromatography. If the product is pure but still an oil, proceed with characterization. |
Frequently Asked Questions (FAQs)
Q1: Why use sodium borohydride (NaBH₄) instead of a stronger reducing agent like lithium aluminum hydride (LiAlH₄)? A1: Sodium borohydride is a milder and more selective reducing agent than LiAlH₄.[2][7] It effectively reduces aldehydes and ketones without affecting other functional groups like esters or, importantly, the aromatic pyridine ring.[2] LiAlH₄ is much more reactive, reacts violently with protic solvents like methanol and water, and would require anhydrous conditions (e.g., in dry ether), making the procedure more demanding.[7]
Q2: Can I use water as the solvent for this reaction? A2: While NaBH₄ can be used in water, an alcoholic solvent like methanol or ethanol is generally preferred for this substrate to ensure complete dissolution of the starting organic ketone.[1][4] If water is used, the solution is typically made alkaline with sodium hydroxide to slow the decomposition of the NaBH₄.[4][5]
Q3: How do I know when the reaction is complete? A3: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (3-hydroxy-1-(pyridin-2-yl)propan-1-one) should disappear and be replaced by a new, more polar spot corresponding to the product diol.
Q4: What is the purpose of the acidic workup? A4: The acidic workup serves two main purposes. First, it neutralizes any unreacted sodium borohydride. Second, it hydrolyzes the borate-alkoxide complex that is formed during the reaction, liberating the final diol product.[4]
Q5: Is it possible to reduce the pyridine ring under these conditions? A5: It is highly unlikely. The reduction of a pyridine ring requires much harsher conditions, such as catalytic hydrogenation at high pressure or a Birch reduction (using sodium in liquid ammonia), not a simple hydride reduction with NaBH₄.[6][8] NaBH₄ is chemoselective for the carbonyl group in this case.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 1-(pyridin-2-yl)propane-1,3-diol.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-(pyridin-2-yl)propane-1,3-diol, a critical building block in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1-(pyridin-2-yl)propane-1,3-diol?
A1: The two most common synthetic routes are:
-
Route A: A base-catalyzed aldol condensation of 2-picoline with two equivalents of formaldehyde.[1][2] This method is direct but can be challenging to control.
-
Route B: A two-step process involving the aldol condensation of 2-acetylpyridine with formaldehyde to form a 3-hydroxy-1-(pyridin-2-yl)propan-1-one intermediate, followed by reduction of the ketone.[3][4] This route offers better control over the reaction.
Q2: What are the common side products in the synthesis starting from 2-picoline?
A2: Several side products can diminish the yield and complicate purification. These include:
-
2-Vinylpyridine: Forms from the dehydration of the 2-pyridine ethanol intermediate, especially at high temperatures.[1][2]
-
Over-alkylation products: The diol product can react with additional formaldehyde.[1]
-
Cannizzaro and Tishchenko reaction products: Formaldehyde can undergo self-condensation in the presence of a strong base.[1]
-
Unreacted 2-picoline and 2-pyridine ethanol: Resulting from incomplete reaction.[1]
Q3: How can I minimize the formation of 2-vinylpyridine?
A3: The formation of 2-vinylpyridine is promoted by high temperatures. To minimize this side product, it is crucial to maintain careful temperature control. Running the reaction at the lowest effective temperature is recommended.[1] A two-step process, where 2-pyridine ethanol is first synthesized at a lower temperature before the addition of the second equivalent of formaldehyde, can also be considered.[1]
Q4: What are the best practices for purifying 1-(pyridin-2-yl)propane-1,3-diol?
A4: The high polarity of the diol makes purification challenging. Column chromatography on silica gel or alumina is a common and effective method. A gradient elution, starting with a non-polar solvent and gradually increasing polarity with a solvent like methanol or ethanol, is often successful. It is also important to neutralize the reaction mixture before work-up to remove any basic catalyst.[1]
Troubleshooting Guides
Low Yield of 1-(pyridin-2-yl)propane-1,3-diol
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | Incomplete reaction. | Increase reaction time and/or temperature cautiously. Monitor the reaction progress using TLC or GC. |
| Suboptimal reaction temperature. | Optimize the temperature to favor diol formation over side reactions. Lower temperatures can reduce the formation of dehydration byproducts.[1] | |
| Insufficient formaldehyde. | Ensure a molar ratio of at least 2:1 of formaldehyde to 2-picoline is used.[1] | |
| Formation of multiple side products. | Refer to the side product minimization strategies below. | |
| High percentage of 2-vinylpyridine | Reaction temperature is too high, causing dehydration of the intermediate. | Lower the reaction temperature. Consider a two-step process as mentioned in the FAQs.[1] |
| Significant amount of unreacted 2-picoline | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. |
| Inefficient catalyst. | Screen different bases (e.g., NaOH, KOH, organic bases) and adjust catalyst concentration.[1] | |
| Complex mixture of unidentified byproducts | Over-alkylation due to excess formaldehyde or prolonged reaction time at high temperatures. | Use a stoichiometric amount of formaldehyde (2 equivalents). Monitor the reaction progress to avoid prolonged reaction times.[1] |
| Degradation of starting materials or product. | Lower the reaction temperature. Consider using a milder base.[1] | |
| Cannizzaro/Tishchenko reactions of formaldehyde. | Use a milder base and control the reaction temperature.[1] |
Product Isolation and Purification Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in isolating the product during work-up | The product is highly soluble in the aqueous phase. | Use a continuous liquid-liquid extractor for more efficient extraction with an organic solvent. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break emulsions. | |
| Product "oiling out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Use a larger volume of solvent or add an anti-solvent more slowly with vigorous stirring. |
Data Presentation
| Parameter | Effect on Yield | Effect on Purity | General Recommendation |
| Temperature | Increasing temperature can increase reaction rate but may lead to more side products (e.g., 2-vinylpyridine), thus lowering the overall yield of the desired product. | Lower temperatures generally lead to higher purity by minimizing side reactions. | Maintain the lowest effective temperature to balance reaction rate and selectivity. A range of 50-70°C is often a good starting point.[1] |
| Reaction Time | Longer reaction times can lead to higher conversion of starting materials but may also promote the formation of byproducts and degradation. | Optimal reaction time is crucial. Overly long reaction times can lead to a more complex mixture. | Monitor the reaction by TLC or GC to determine the optimal time for quenching the reaction. |
| Catalyst | The choice and concentration of the base catalyst are critical. Stronger bases can accelerate the reaction but may also promote side reactions of formaldehyde. | A milder base may lead to a cleaner reaction profile and higher purity. | Screen different bases (e.g., NaOH, KOH, organic bases) and their concentrations to find the optimal balance between reaction rate and selectivity.[1] |
| Stoichiometry | A slight excess of formaldehyde is typically used to ensure complete conversion of 2-picoline. | A large excess of formaldehyde can lead to over-alkylation and other side reactions, reducing purity. | A molar ratio of approximately 1:2.2 (2-picoline to formaldehyde) is a good starting point.[1] |
Experimental Protocols
Route A: Synthesis from 2-Picoline and Formaldehyde
This protocol is a general guideline for the base-catalyzed reaction of 2-picoline with formaldehyde.
Materials:
-
2-Picoline
-
Formaldehyde (37% aqueous solution)
-
Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Solvent (e.g., ethanol or water)
-
Dilute acid for neutralization (e.g., HCl)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-picoline and a suitable solvent.[1]
-
Catalyst Addition: Add a catalytic amount of the base.[1]
-
Formaldehyde Addition: Heat the mixture to a controlled temperature (e.g., 50-70°C). Add the formaldehyde solution dropwise to the reaction mixture over 1-2 hours. A molar ratio of 2-picoline to formaldehyde of 1:2.2 is recommended.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent.[1]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Route B: Synthesis from 2-Acetylpyridine and Formaldehyde followed by Reduction
This two-step protocol involves an initial aldol condensation followed by a reduction.
Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one [3][4]
Materials:
-
2-Acetylpyridine
-
Formaldehyde (37% aqueous solution)
-
Base (e.g., 10% aqueous NaOH or KOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Dilute acid for neutralization (e.g., 1 M HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine in ethanol.
-
Add the aqueous formaldehyde solution.
-
Cool the mixture in an ice bath and slowly add the base dropwise while stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.
-
Neutralize the mixture with dilute acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude intermediate.
Step 2: Reduction to 1-(pyridin-2-yl)propane-1,3-diol [3][4]
Materials:
-
Crude 3-hydroxy-1-(pyridin-2-yl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude intermediate in methanol or ethanol and cool in an ice bath.
-
Slowly add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for the synthesis and troubleshooting of 1-(pyridin-2-yl)propane-1,3-diol.
Caption: A diagram illustrating the relationships between causes and factors leading to low yield.
References
Validation & Comparative
Unambiguous Structural Confirmation of 1-(pyridin-2-yl)propan-2-one via Comparative Spectral Analysis
A definitive guide for researchers engaged in the synthesis and characterization of pyridine-based compounds, this document provides a comprehensive comparison of the spectral data of 1-(pyridin-2-yl)propan-2-one with its structural isomers, 1-(pyridin-3-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one. Through a detailed examination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, this guide offers clear, experimentally-supported evidence for the structural verification of the target compound.
The precise characterization of chemical structures is a cornerstone of drug discovery and development. Any ambiguity in the structure of a synthesized compound can lead to erroneous interpretations of biological activity and safety profiles. This guide presents a systematic approach to confirm the structure of this compound, a versatile building block in medicinal chemistry, by comparing its spectral features against its positional isomers. The distinct electronic environments of the pyridine ring in the 2-, 3-, and 4-positions give rise to unique spectral fingerprints, which are detailed below.
Comparative Spectral Data Analysis
The following table summarizes the key spectral data for this compound and its isomers. The data for this compound is based on experimental observations, while the data for the 3- and 4-isomers are a combination of experimental and predicted values due to the limited availability of complete experimental datasets.
| Spectral Data | This compound (Experimental) | 1-(pyridin-3-yl)propan-2-one (Predicted/Experimental) | 1-(pyridin-4-yl)propan-2-one (Predicted/Experimental) |
| ¹H NMR (δ, ppm) | Pyridine-H6: ~8.47 (d), Pyridine-H3, H4, H5: ~7.28 (m), ~7.74 (m), CH₂: ~3.91 (s), CH₃: ~2.13 (s)[1] | Pyridine-H: ~7.3-8.5, CH₂: ~3.8, CH₃: ~2.2 | Pyridine-H: ~7.2-8.5, CH₂: ~3.8, CH₃: ~2.2 |
| ¹³C NMR (δ, ppm) | C=O: ~205.4, Pyridine-C2: ~155.4, Pyridine-C6: ~149.2, Pyridine-C4: ~136.6, Pyridine-C3: ~124.4, Pyridine-C5: ~121.9, CH₂: ~52.3, CH₃: ~30.0[1] | C=O: ~206, Pyridine-C: ~123-150, CH₂: ~45, CH₃: ~30 | C=O: ~206, Pyridine-C: ~124-150, CH₂: ~45, CH₃: ~30 |
| IR (ν, cm⁻¹) | C=O stretch: ~1712, Pyridine ring: ~1589[1] | C=O stretch: ~1720, Pyridine ring: ~1590 | C=O stretch: ~1720, Pyridine ring: ~1590 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 135, Base Peak: 93, Other Major Fragments: 43, 92[2] | Molecular Ion [M]⁺: 135 | Molecular Ion [M]⁺: 135 |
Analysis of Spectral Data:
-
¹H NMR: The proton NMR spectrum of this compound is highly characteristic. The downfield shift of the H6 proton of the pyridine ring (around 8.47 ppm) is a key indicator of the substituent at the 2-position, as it is in close proximity to the nitrogen atom. The methylene (CH₂) and methyl (CH₃) protons appear as sharp singlets, consistent with the proposed structure. The complex splitting patterns and chemical shifts of the aromatic protons in the 3- and 4-isomers would differ significantly due to the change in the electronic environment.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation. The chemical shift of the carbonyl carbon (C=O) at approximately 205.4 ppm is typical for a ketone. More importantly, the distinct chemical shifts of the five pyridine ring carbons are unique to the 2-substituted pattern. The C2 carbon, being directly attached to the nitrogen, shows the most downfield shift.
-
IR Spectroscopy: The infrared spectrum displays a strong absorption band around 1712 cm⁻¹, which is characteristic of a ketone carbonyl (C=O) stretching vibration. The band at approximately 1589 cm⁻¹ corresponds to the C=C and C=N stretching vibrations within the pyridine ring.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 135, corresponding to the molecular weight of the compound (C₈H₉NO). The base peak at m/z 93 is likely due to the formation of the picolyl cation ([C₅H₄NCH₂]⁺) after the loss of the acetyl radical (•COCH₃). Another significant fragment at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺). This fragmentation pattern is consistent with the structure of this compound.
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectral methods.
Caption: Workflow for the structural confirmation of this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy is set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.
By following the methodologies and comparative data analysis presented in this guide, researchers can confidently confirm the structure of this compound and distinguish it from its isomers, ensuring the integrity of their research and development efforts.
References
A Comparative Guide to the Synthesis and Characterization of Novel 1-(pyridin-2-yl)propan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of novel 1-(pyridin-2-yl)propan-2-one analogs. The pyridine nucleus is a critical scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document outlines synthetic methodologies, presents characterization data in a comparative format, and discusses the structure-activity relationships of these promising compounds.
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 2-methylpyridine with acetonitrile.[2] For the creation of novel analogs, several synthetic strategies can be employed, including modifications to the pyridine ring and the propanone side chain. These methods range from traditional condensation and cyclization reactions to more modern green synthesis and metal-catalyzed approaches.[3]
A representative synthetic scheme for a series of substituted this compound analogs is depicted below. This workflow showcases a common pathway for generating diversity in this class of compounds.
Experimental Protocols
General Synthesis of Substituted this compound Analogs
A solution of a substituted 2-picoline (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. A strong base, such as lithium diisopropylamide (LDA) (1.1 eq.), is added dropwise, and the mixture is stirred for 1 hour. An appropriate acylating agent (e.g., a substituted acetyl chloride or ester) (1.2 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Characterization Data
The synthesized analogs are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity. Below is a comparative table summarizing the expected characterization data for a hypothetical series of analogs.
| Compound ID | R1-Substituent | R2-Substituent | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| PPA-01 | H | H | C8H9NO | 2.13 (s, 3H), 3.91 (s, 2H), 7.28 (m, 2H), 7.74 (m, 1H), 8.47 (d, 1H)[2] | 30.0, 52.3, 121.9, 124.4, 136.6, 149.2, 155.4, 205.4[2] | 1712 (C=O), 1589 (pyridine ring)[2] |
| PPA-02 | 4-Cl | H | C8H8ClNO | 2.15 (s, 3H), 3.95 (s, 2H), 7.30 (d, 1H), 7.70 (dd, 1H), 8.50 (s, 1H) | 30.2, 52.0, 122.5, 125.0, 138.0, 148.0, 154.0, 205.0 | 1715 (C=O), 1585 (pyridine ring) |
| PPA-03 | H | CH3 | C9H11NO | 1.10 (t, 3H), 2.50 (q, 2H), 3.90 (s, 2H), 7.25 (m, 2H), 7.72 (m, 1H), 8.45 (d, 1H) | 8.5, 35.5, 52.1, 121.8, 124.3, 136.5, 149.1, 155.3, 208.0 | 1710 (C=O), 1590 (pyridine ring) |
| PPA-04 | 5-NO2 | H | C8H8N2O3 | 2.20 (s, 3H), 4.10 (s, 2H), 7.50 (d, 1H), 8.40 (dd, 1H), 9.20 (s, 1H) | 30.5, 51.8, 118.0, 135.0, 145.0, 150.0, 158.0, 204.5 | 1720 (C=O), 1595 (pyridine ring), 1520, 1345 (NO2) |
Comparative Biological Activity
Pyridine and its derivatives are known to exhibit a wide array of biological activities. The introduction of different functional groups to the this compound scaffold can significantly modulate its biological profile. Below is a summary of potential activities and a comparative table of hypothetical data based on known trends for similar compounds.
Antimicrobial Activity
Quaternization of the pyridine nitrogen and increased lipophilicity are generally associated with enhanced antimicrobial activity.[1][3] These modifications are thought to facilitate interaction with and disruption of microbial cell membranes.
Anticancer Activity
The cytotoxic effects of some pyridine derivatives against cancer cell lines have been documented.[1] The mechanism of action can vary, but often involves the induction of apoptosis.
Anti-inflammatory Activity
Certain pyridine analogs have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[1][4]
| Compound ID | R1-Substituent | R2-Substituent | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans | Anticancer IC50 (µM) vs. HeLa | Anti-inflammatory (% NO Inhibition at 100 µM) |
| PPA-01 | H | H | 64 | 128 | >100 | 25.5 |
| PPA-02 | 4-Cl | H | 32 | 64 | 75.2 | 45.8 |
| PPA-03 | H | CH3 | 128 | >256 | >100 | 15.3 |
| PPA-04 | 5-NO2 | H | 16 | 32 | 50.1 | 60.2 |
The hypothetical data suggests that electron-withdrawing groups, such as a chloro or nitro substituent on the pyridine ring, may enhance the antimicrobial, anticancer, and anti-inflammatory activities of this compound analogs.
Structure-Activity Relationship (SAR) and Signaling Pathway
The biological activity of these analogs is closely tied to their chemical structure. The nature and position of substituents on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.
For instance, in a hypothetical anti-inflammatory mechanism, a novel analog might inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
Novel this compound analogs represent a versatile scaffold for the development of new therapeutic agents. The synthetic accessibility and the potential for a wide range of biological activities make this class of compounds a promising area for further research. The structure-activity relationships suggested by the comparative data indicate that targeted modifications to the pyridine ring can lead to the development of potent and selective agents for various diseases. Future studies should focus on synthesizing a broader range of analogs and conducting comprehensive biological evaluations to identify lead compounds for preclinical development.
References
A Comparative Guide to the Synthetic Routes of 1-(pyridin-2-yl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 1-(pyridin-2-yl)propane-1,3-diol, a valuable building block in medicinal chemistry and drug development. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
Four principal synthetic strategies have been identified for the preparation of 1-(pyridin-2-yl)propane-1,3-diol. These include the Aldol condensation of 2-acetylpyridine followed by reduction, the direct reaction of 2-picoline with formaldehyde, the Reformatsky reaction, and the Grignard reaction. A summary of the quantitative data and key aspects of each route is presented below.
| Parameter | Route 1: Aldol Condensation & Reduction | Route 2: 2-Picoline & Formaldehyde | Route 3: Reformatsky Reaction & Reduction | Route 4: Grignard Reaction |
| Starting Materials | 2-Acetylpyridine, Formaldehyde | 2-Picoline, Paraformaldehyde | 2-Pyridinecarboxaldehyde, Ethyl bromoacetate | 2-Bromopyridine, 3-Hydroxypropanal derivative |
| Key Intermediates | 3-Hydroxy-1-(pyridin-2-yl)propan-1-one | 2-(Pyridin-2-yl)ethanol | Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate | 2-Pyridylmagnesium bromide |
| Overall Yield | Good to High (Typical >70%)[1] | Moderate to Good (Variable) | Moderate (Estimated) | Moderate (Estimated) |
| Reaction Steps | Two | One (potentially one-pot) | Two | Two |
| Reaction Time | 24-54 hours | Several hours to 48 hours[2] | Several hours | Several hours |
| Reaction Temperature | Room temperature (Aldol), 0-25 °C (Reduction) | 50-180 °C[3] | Reflux | 0 °C to Room temperature |
| Key Reagents | Base (NaOH, K₂CO₃), Reducing agent (NaBH₄) | Strong base (KOH, NaOH) | Zinc, Reducing agent (LiAlH₄) | Magnesium, Lewis acid (optional) |
| Purity (Typical) | >95% after purification[1] | Variable, requires careful purification | Requires chromatographic purification | Requires chromatographic purification |
| Advantages | Well-established, good yields, readily available starting materials. | More direct route, potentially one-pot.[3] | Good control over C-C bond formation. | Utilizes readily available starting materials. |
| Disadvantages | Two-step process, potential for side reactions in the aldol step. | High temperatures, potential for polymerization and side products.[3][4] | Moisture-sensitive reagents, requires a strong reducing agent.[5] | Moisture-sensitive, potential for side reactions like Wurtz coupling.[5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Route 1: Aldol Condensation of 2-Acetylpyridine with Formaldehyde followed by Reduction
This two-step synthesis is a reliable and well-documented method.[6]
Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one (Aldol Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq.) in methanol.
-
Reagent Addition: Add paraformaldehyde (1.5 eq.) and a catalytic amount of potassium carbonate (0.1 eq.) to the solution.[1]
-
Reaction Conditions: Heat the mixture to reflux for approximately 6 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 3-hydroxy-1-(pyridin-2-yl)propan-1-one.
Step 2: Reduction of 3-hydroxy-1-(pyridin-2-yl)propan-1-one
-
Reaction Setup: Dissolve the purified 3-hydroxy-1-(pyridin-2-yl)propan-1-one (1.0 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid to a neutral pH. Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-(pyridin-2-yl)propane-1,3-diol. Further purification can be achieved by silica gel column chromatography.[1]
Route 2: Reaction of 2-Picoline with Paraformaldehyde
This method offers a more direct, one-pot synthesis.[3]
-
Reaction Setup: In a sealed vessel, mix 2-picoline (1.0 eq.), paraformaldehyde (2.2 eq.), and a catalytic amount of a strong base such as potassium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO).[3]
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.[3]
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Work-up: After cooling, partition the reaction mixture between water and an organic solvent.
-
Purification: Purify the product by distillation under reduced pressure followed by column chromatography.[3]
Route 3: Reformatsky Reaction of 2-Pyridinecarboxaldehyde followed by Reduction
This route provides an alternative for carbon-carbon bond formation.[3]
Step 1: Synthesis of Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate
-
Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq.) and ethyl bromoacetate (1.2 eq.) in an anhydrous solvent such as THF, add activated zinc dust.[3]
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purification: Dry and concentrate the organic layer and purify the resulting β-hydroxy ester by column chromatography.[3]
Step 2: Reduction of Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate
-
Reaction Setup: Dissolve the purified β-hydroxy ester (1.0 eq.) in an anhydrous ethereal solvent like THF.
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq.) at 0 °C.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature for a few hours.
-
Work-up: Quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting precipitate and extract the filtrate.
-
Purification: Dry, concentrate, and purify the final product by column chromatography.[3]
Synthetic Pathways and Logic
The choice of synthetic route depends on several factors including the availability of starting materials, desired scale of production, and the tolerance of functional groups in more complex derivatives. The following diagrams illustrate the logical flow of the primary synthetic routes.
Caption: Comparative workflow of three primary synthetic routes.
Caption: General experimental workflow for synthesis and purification.
References
A Comparative Guide to the Biological Activities of 1-(pyridin-2-yl)propane-1,3-diol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4][5] This guide offers a comparative analysis of the biological activities of 1-(pyridin-2-yl)propane-1,3-diol and its analogs. While direct experimental data for 1-(pyridin-2-yl)propane-1,3-diol is limited in publicly available literature, this guide leverages studies on its isomers and other pyridine derivatives to provide a valuable comparative overview.[1]
Anticancer Activity
Recent studies have underscored the potential of pyridinium-based ionic liquids, including isomers of the target compound, as novel anticancer agents.[1] The cytotoxic effects of these compounds are thought to be influenced by the hydrophilic diol moiety and the pyridinium core.[1]
Quantitative Data on Anticancer Activity
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3b (Pyridine Derivative) | Huh-7 (Liver Cancer) | MTT | 6.54 | Taxol | 6.68 |
| A549 (Lung Cancer) | MTT | 15.54 | Taxol | 38.05 | |
| MCF-7 (Breast Cancer) | MTT | 6.13 | Taxol | 12.32 | |
| Compound 3a (Pyridine Derivative) | Huh-7, A549, MCF-7 | MTT | - | Taxol | - |
| Compound 5a (Pyridine Derivative) | Huh-7, A549, MCF-7 | MTT | - | Taxol | - |
| Compound 5b (Pyridine Derivative) | Huh-7, A549, MCF-7 | MTT | - | Taxol | - |
Data for compounds 3a, 3b, 5a, and 5b are from a study on pyridine heterocyclic hybrids, which showed superior antiproliferative activities to Taxol in some cases.[6][7][8]
Potential Signaling Pathways in Cancer
Pyridine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[2][6][7] The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of kinase domains.[9]
Anti-inflammatory and Antioxidant Activities
The broader class of pyridine derivatives has demonstrated significant potential as anti-inflammatory and antioxidant agents.[1][4] The anti-inflammatory properties are often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[1]
Quantitative Data on Antioxidant Activity
A study on pyridine-based chalcones revealed their antioxidant capacity through various assays.
| Compound | Ferrous Ion Chelating (EC50 ± SD, µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (EC50 ± SD, µg/mL) |
| 3e | 16.53 ± 1.21 | - |
| 3g | 58.85 ± 1.10 | 4.82 ± 0.11 |
| 3h | - | 6.33 ± 0.30 |
| 3i | 58.73 ± 12.94 | - |
| Quercetin (Reference) | 87.24 ± 3.93 | - |
| Trolox (Reference) | - | 3.83 ± 0.22 |
Data from a study on the synthesis and evaluation of antioxidant activity of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives.[4]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Synthesis of a Pyridinyl Propanediol Analog
The synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate, an isomer of the title compound, involves a two-step process.[1]
-
Step 1: A mixture of pyridine (1.0 mmol) and 2-chloropropane-1,3-diol (1.0 mmol) is sonicated in a closed vial at 70°C for 3 hours. The crude product, 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium chloride, is purified by recrystallization from acetonitrile.[1]
-
Step 2: The purified intermediate is dissolved in ethanol, and sodium acetate (1.0 mmol) is added. The solution is then sonicated at 70°C for 30 minutes to yield the final product.[1]
Structure-Activity Relationship and Comparative Reactivity
The position of the nitrogen atom in the pyridine ring significantly impacts the electronic properties and reactivity of the molecule.[10]
-
1-(pyridin-2-yl)propane-1,3-diol: The nitrogen at the 2-position exerts a strong electron-withdrawing inductive effect, making the ring less nucleophilic but more susceptible to nucleophilic aromatic substitution at the 6-position.[10] The proximity of the nitrogen allows for potential intramolecular hydrogen bonding with the hydroxyl groups, which can influence the conformation and reactivity of the diol side chain.[10] This isomer is also a better chelating agent.[10]
-
1-(pyridin-4-yl)propane-1,3-diol: The nitrogen at the 4-position makes the nitrogen atom itself more nucleophilic. The ring is more susceptible to nucleophilic attack at the 2- and 6-positions.[10] Intramolecular hydrogen bonding with the side chain is less likely due to the distance.[10]
Understanding these differences is crucial for designing analogs with desired biological activities. The presence and position of functional groups like -OMe, -OH, -C=O, and -NH2 have been shown to enhance the antiproliferative activity of pyridine derivatives.[3][11] Conversely, bulky groups or halogen atoms may decrease activity.[3][11]
Conclusion
While direct biological data on 1-(pyridin-2-yl)propane-1,3-diol is not extensively documented, the available information on its isomers and the broader class of pyridine derivatives suggests a promising therapeutic potential, particularly in oncology and as anti-inflammatory agents.[1] The versatile structure of 1-(pyridin-2-yl)propane-1,3-diol, with its pyridine ring and diol functionality, offers multiple points for chemical modification, making it a valuable scaffold for developing novel therapeutic agents.[9][12] Further research is warranted to fully elucidate the biological activities and therapeutic applications of this compound and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
1-(pyridin-2-yl)propan-2-one compared to other ketones in multicomponent reactions.
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the efficient synthesis of complex molecules. This guide provides a comparative analysis of 1-(pyridin-2-yl)propan-2-one against other common ketones, such as acetone and acetophenone, in the context of three widely utilized multicomponent reactions (MCRs): the Hantzsch pyridine synthesis, the Biginelli reaction, and the Ugi reaction. While direct, quantitative comparative data for this compound in these specific MCRs is limited in published literature, this guide extrapolates its potential performance based on the known reactivity of structurally similar compounds and fundamental principles of organic chemistry.
Introduction to this compound
This compound is a ketone derivative featuring a pyridine ring attached to an acetone moiety. This structural feature is anticipated to influence its reactivity in MCRs in several ways. The electron-withdrawing nature of the pyridine ring can increase the acidity of the α-protons, potentially enhancing its reactivity as a nucleophile in enolate-based reactions. Conversely, the steric bulk of the pyridinyl group may hinder its approach to the reaction center compared to less substituted ketones like acetone.
Performance in Key Multicomponent Reactions
Multicomponent reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity and complexity in a single, atom-economical step. The performance of the ketone component is a critical factor influencing the reaction's efficiency and yield.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. While β-ketoesters are the most common carbonyl component, other ketones can participate.
Expected Performance of this compound:
The increased acidity of the α-protons in this compound, due to the adjacent electron-withdrawing pyridine ring, would be expected to facilitate its participation in the initial Knoevenagel or Michael addition steps of the Hantzsch reaction. However, the steric hindrance from the pyridinyl group might lead to lower yields or require more forcing reaction conditions compared to a smaller ketone like acetone.
Illustrative Comparison of Ketones in the Hantzsch Reaction
| Ketone | Aldehyde | β-ketoester | Nitrogen Source | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Acetic Acid | Ethanol | 12 | 60-70 (Estimated) |
| Acetone | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Acetic Acid | Ethanol | 8 | 85 |
| Acetophenone | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Acetic Acid | Ethanol | 10 | 75 |
Note: The data for this compound is an estimation based on chemical principles, as direct experimental data from a comparative study was not found in the surveyed literature.
Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-dicarbonyl compound (most commonly a β-ketoester like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones. While the classical Biginelli reaction utilizes a β-ketoester, variations using other ketone-containing starting materials are known.
Expected Performance of this compound:
In a modified Biginelli-type reaction where a ketone is used directly, the enolizable nature of this compound is crucial. The electron-withdrawing pyridine ring should enhance enolization, making it a more reactive nucleophile. However, similar to the Hantzsch reaction, steric factors could play a role in diminishing the overall yield compared to less hindered ketones.
Illustrative Comparison of Ketones in a Biginelli-Type Reaction
| Ketone | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 4-Chlorobenzaldehyde | Urea | HCl | Ethanol | 10 | 55-65 (Estimated) |
| Acetone | 4-Chlorobenzaldehyde | Urea | HCl | Ethanol | 6 | 80 |
| Acetophenone | 4-Chlorobenzaldehyde | Urea | HCl | Ethanol | 8 | 70 |
Note: The data for this compound is an estimation based on chemical principles, as direct experimental data from a comparative study was not found in the surveyed literature.
Ugi Reaction
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The initial step involves the formation of an imine or iminium ion from the ketone/aldehyde and the amine.
Expected Performance of this compound:
The formation of the initial imine is a critical step in the Ugi reaction[1]. The electrophilicity of the carbonyl carbon in this compound is influenced by the pyridinyl group. While the nitrogen atom in the pyridine ring can have a complex electronic effect, the overall electron-withdrawing nature might slightly enhance the carbonyl's reactivity towards nucleophilic attack by the amine. However, the steric bulk of the pyridinylmethyl group could significantly slow down the reaction rate and lower the final yield compared to smaller ketones.
Illustrative Comparison of Ketones in the Ugi Reaction
| Ketone | Amine | Isocyanide | Carboxylic Acid | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzylamine | tert-Butyl isocyanide | Acetic Acid | Methanol | 24 | 40-50 (Estimated) |
| Acetone | Benzylamine | tert-Butyl isocyanide | Acetic Acid | Methanol | 12 | 75 |
| Acetophenone | Benzylamine | tert-Butyl isocyanide | Acetic Acid | Methanol | 18 | 60 |
Note: The data for this compound is an estimation based on chemical principles, as direct experimental data from a comparative study was not found in the surveyed literature.
Experimental Protocols
The following are generalized experimental protocols for the Hantzsch, Biginelli, and Ugi reactions. These can be adapted for a comparative study of different ketones.
General Protocol for the Hantzsch Pyridine Synthesis
-
In a round-bottom flask, combine the aldehyde (10 mmol), the β-ketoester (20 mmol), and ammonium acetate (15 mmol).
-
Add the ketone (10 mmol) to the mixture.
-
Add a catalytic amount of glacial acetic acid (e.g., 1 mL).
-
Add a suitable solvent, such as ethanol (20 mL).
-
Reflux the mixture for the specified time (e.g., 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
If the product is a dihydropyridine, it can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate.
-
Purify the product by recrystallization or column chromatography.
General Protocol for the Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), and urea or thiourea (15 mmol).
-
Add a suitable solvent, typically ethanol (25 mL).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops).
-
Reflux the mixture for the required time (e.g., 6-10 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyrimidinone.
General Protocol for the Ugi Four-Component Reaction
-
In a flask, dissolve the amine (10 mmol) in a polar solvent such as methanol (20 mL).
-
Add the ketone or aldehyde (10 mmol) and stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Add the carboxylic acid (10 mmol) to the mixture.
-
Finally, add the isocyanide (10 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting bis-amide by column chromatography or recrystallization.
Visualization of Reaction Pathways and Logical Relationships
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflows and a conceptual comparison of ketone reactivity.
References
Investigating the cytotoxic effects of pyridinium-based compounds against cancer cell lines.
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic compounds, pyridinium-based structures have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro anticancer activity of selected pyridinium-based compounds, supported by experimental data and detailed methodologies, to aid in the ongoing efforts of cancer drug discovery.
Comparative Cytotoxicity of Pyridinium-Based Compounds
The cytotoxic potential of various pyridinium derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 (6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one) | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| MCF-7 (Breast) | 6.3 ± 0.4 | - | - | |
| Compound 2 (2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine) | HepG2 (Liver) | 7.5 ± 0.1 | - | - |
| MCF-7 (Breast) | 16 ± 1.7 | - | - | |
| MNP (1-methyl-3-nitropyridine chloride) | HL60 (Leukemia) | 24.3 | - | - |
| HL60/MX2 (Resistant Leukemia) | 20.5 | - | - | |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 |
| Pyrvinium Pamoate | Colorectal Cancer Cells | Dose-dependent inhibition | - | - |
In-Depth Look at Experimental Protocols
The determination of the cytotoxic effects of these pyridinium-based compounds relies on robust and reproducible experimental methodologies. A commonly employed method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Pyridinium-based compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the pyridinium-based compounds for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizing the Mechanism of Action
Understanding the molecular mechanisms by which pyridinium-based compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Several studies have elucidated the signaling pathways modulated by these compounds, often leading to programmed cell death, or apoptosis.
Apoptosis Induction via p53 and JNK Upregulation
Certain novel pyridine and pyridone compounds have been shown to induce G2/M cell cycle arrest and apoptosis in liver and breast cancer cells.[2] This process involves the upregulation of key tumor suppressor and stress-activated proteins, namely p53 and JNK.[2]
Caption: Pyridinium compound-induced signaling cascade.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic effects of novel compounds involves a systematic workflow from compound synthesis to data analysis.
Caption: Cytotoxicity screening workflow.
Diverse Mechanisms of Action
The anticancer activity of pyridinium-based compounds is not limited to a single mechanism. Various derivatives have been reported to exert their effects through multiple pathways:
-
Induction of Oxidative Stress: Some pyridinium fullerene derivatives have been shown to induce intracellular oxidative stress, contributing to their anticancer effects.[3][4]
-
Mitochondrial Dysfunction: Dysregulation of mitochondrial potential is a commonly suggested mechanism, leading to apoptosis.[5] Pyrvinium, for instance, impairs mitochondrial functions by inhibiting mitochondrial respiration.[6]
-
Inhibition of Signaling Pathways: Besides the p53 and JNK pathways, other signaling cascades are also targeted. Pyrvinium has been shown to suppress the JAK2/STAT5 signaling pathway in lymphoma cells and the PI3K/mTOR pathway in colorectal cancer cells.[6][7][8]
-
Enzyme Inhibition: Certain pyridine-ureas have demonstrated inhibitory activity against VEGFR-2, a key enzyme in angiogenesis.[9][10]
The versatility in their mechanisms of action, coupled with potent cytotoxic effects against a range of cancer cell lines, positions pyridinium-based compounds as a highly attractive scaffold for the development of next-generation anticancer therapeutics. Further investigations into their structure-activity relationships and in vivo efficacy are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation | MDPI [mdpi.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyridinium fullerene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyridinium fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrvinium selectively induces apoptosis of lymphoma cells through impairing mitochondrial functions and JAK2/STAT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrvinium Pamoate Induces Cell Apoptosis and Autophagy in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative antimicrobial study of pyran-2-one and pyridin-2-one analogs.
A comprehensive guide for researchers and drug development professionals on the antimicrobial properties, mechanisms of action, and experimental evaluation of pyran-2-one and pyridin-2-one analogs.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, pyran-2-one and pyridin-2-one derivatives have emerged as promising candidates, exhibiting a broad spectrum of activity against various pathogenic microorganisms.[1][2] This guide provides a comparative analysis of the antimicrobial performance of these two heterocyclic analogs, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.
Data Presentation: A Head-to-Head Comparison
The antimicrobial efficacy of pyran-2-one and pyridin-2-one analogs is intrinsically linked to their structural features and the specific microbial strains being targeted. The following tables summarize quantitative data from a comparative study of 4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-ones and their corresponding 1H-pyridin-2-one analogs, highlighting their Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound ID | Structure | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Pyran-2-one 1 | 4-(4-nitrophenyl)-5,6-diphenyl-2H-pyran-2-one | 125 | 250 | >500 | >500 |
| Pyridin-2-one 1a | 1-Amino-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one | 62.5 | 125 | 250 | 500 |
| Pyridin-2-one 1b | 1-Hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one | 31.25 | 62.5 | 125 | 250 |
Data synthesized from a study by Abbas, et al.[1]
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound ID | Structure | Candida albicans | Aspergillus flavus |
| Pyran-2-one 1 | 4-(4-nitrophenyl)-5,6-diphenyl-2H-pyran-2-one | 250 | 500 |
| Pyridin-2-one 1a | 1-Amino-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one | 125 | 250 |
| Pyridin-2-one 1b | 1-Hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one | 62.5 | 125 |
Data synthesized from a study by Abbas, et al.[1]
The data clearly indicates that in this specific series, the pyridin-2-one analogs, particularly the 1-hydroxy substituted derivative (Pyridin-2-one 1b), exhibit significantly more potent and broad-spectrum antimicrobial activity compared to the parent pyran-2-one compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial activity of pyran-2-one and pyridin-2-one analogs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Isolate three to five well-defined colonies of the test microorganism from an agar plate culture.
-
Transfer the colonies into a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the broth culture at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Adjust the concentration of the inoculum with sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial inoculum (prepared as described for the MIC method) and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure a uniform lawn of growth.
-
-
Application of Disks and Incubation:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Incubate the plates under the same conditions as for the MIC determination.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key antimicrobial signaling pathway targeted by pyran-2-one analogs and a typical experimental workflow for antimicrobial susceptibility testing.
Caption: Inhibition of Bacterial Quorum Sensing by Pyran-2-one Analogs.
References
A Comparative Guide to the Structural Elucidation of 1-(pyridin-2-yl)propane-1,3-diol: 2D NMR Techniques vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2D NMR Spectroscopy and Other Analytical Techniques for the Structural Characterization of 1-(pyridin-2-yl)propane-1,3-diol, Including Methodologies and Data Visualization.
The unequivocal structural determination of novel or synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques against alternative analytical methods for the structural elucidation of 1-(pyridin-2-yl)propane-1,3-diol. The focus is on providing objective performance comparisons supported by predictive data and detailed experimental protocols to aid researchers in selecting the most appropriate methodologies for their work.
Introduction to 1-(pyridin-2-yl)propane-1,3-diol
1-(pyridin-2-yl)propane-1,3-diol (CAS No: 213248-46-5) is a heterocyclic compound containing a pyridine ring and a propanediol moiety.[1] Its structure presents a moderate level of complexity for elucidation, making it an excellent candidate for showcasing the power of 2D NMR. The key structural features to be confirmed are the substitution pattern on the pyridine ring and the connectivity of the propane-1,3-diol chain.
Molecular Structure:
Structural Elucidation using 2D NMR Spectroscopy
2D NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule.[2][3][4] By correlating nuclear spins through chemical bonds, it allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. For 1-(pyridin-2-yl)propane-1,3-diol, a combination of COSY, HSQC, and HMBC experiments is typically sufficient for complete structural assignment.
A logical workflow for the structural elucidation of 1-(pyridin-2-yl)propane-1,3-diol using 2D NMR is presented below.
Caption: Workflow for the structural elucidation of 1-(pyridin-2-yl)propane-1,3-diol using 2D NMR.
Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted chemical shifts for 1-(pyridin-2-yl)propane-1,3-diol. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for 1-(pyridin-2-yl)propane-1,3-diol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6' | ~8.5 | d | ~5.0 |
| H-4' | ~7.7 | td | ~7.7, 1.8 |
| H-3' | ~7.2 | d | ~7.8 |
| H-5' | ~7.1 | dd | ~7.5, 4.9 |
| H-1 | ~4.8 | m | - |
| H-3a, H-3b | ~3.6 | m | - |
| H-2a, H-2b | ~1.9 | m | - |
| OH | variable | br s | - |
Table 2: Predicted ¹³C NMR Data for 1-(pyridin-2-yl)propane-1,3-diol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~160.2 |
| C-6' | ~149.0 |
| C-4' | ~136.8 |
| C-3' | ~122.5 |
| C-5' | ~121.0 |
| C-1 | ~72.5 |
| C-3 | ~61.8 |
| C-2 | ~40.1 |
The following diagram illustrates the key correlations expected in the COSY, HSQC, and HMBC spectra of 1-(pyridin-2-yl)propane-1,3-diol, which are crucial for its structural confirmation.
Caption: Key 2D NMR correlations for 1-(pyridin-2-yl)propane-1,3-diol.
The following are general experimental protocols for acquiring 2D NMR spectra on a 400 MHz spectrometer.
Sample Preparation: Approximately 10-20 mg of 1-(pyridin-2-yl)propane-1,3-diol is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and transferred to a 5 mm NMR tube.[5]
Table 3: Experimental Parameters for 2D NMR
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Scans | Relaxation Delay |
| COSY | gCOSY | 12 ppm | - | 4-8 | 1.5-2.0 s |
| HSQC | gHSQC | 12 ppm | 180 ppm | 8-16 | 1.5-2.0 s |
| HMBC | gHMBC | 12 ppm | 220 ppm | 16-32 | 1.5-2.0 s |
Alternative Structural Elucidation Techniques
While 2D NMR is highly effective, other analytical techniques can provide complementary or, in some cases, definitive structural information.
Table 4: Comparison of Structural Elucidation Techniques
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Correlation of nuclear spins through bonds. | Provides detailed connectivity information; non-destructive. | Requires soluble sample; can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides absolute 3D structure.[6] | Requires a suitable single crystal, which can be difficult to grow.[5] |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules. | Provides molecular weight and fragmentation patterns, which can infer structure.[7][8] | Does not provide direct connectivity information; isomers can be difficult to distinguish. |
Single-crystal X-ray diffraction provides the most unambiguous structural information, including stereochemistry. However, it is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for many molecules, including polar ones like 1-(pyridin-2-yl)propane-1,3-diol.[5][6]
Experimental Protocol (General):
-
Crystallization: Dissolve the purified compound in a suitable solvent system and induce crystallization through slow evaporation, vapor diffusion, or cooling.[5]
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to generate a final structural model.
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns. For 1-(pyridin-2-yl)propane-1,3-diol, characteristic fragmentation would involve alpha-cleavage and dehydration.[7][9][10][11]
Experimental Protocol (GC-MS with Silylation):
-
Derivatization: Due to the hydroxyl groups, derivatization (e.g., silylation) is often necessary to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
-
GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column to separate it from any impurities.
-
MS Analysis: The separated compound is introduced into the mass spectrometer, typically using Electron Ionization (EI), and the resulting mass spectrum is recorded.[1]
Expected Fragmentation:
-
Molecular Ion (M+): m/z = 153 (for the underivatized compound).
-
Alpha-cleavage: Loss of a CH₂OH radical (m/z = 122) or a C₇H₈NO radical.
-
Dehydration: Loss of H₂O (m/z = 135).
Conclusion
For the comprehensive structural elucidation of 1-(pyridin-2-yl)propane-1,3-diol, 2D NMR spectroscopy stands out as the most informative and versatile technique. It allows for the complete assignment of the molecular skeleton and the positions of substituents in a non-destructive manner. While X-ray crystallography can provide the absolute structure, its requirement for a single crystal is a significant limitation. Mass spectrometry is an essential complementary technique for confirming the molecular weight and providing fragmentation data that supports the proposed structure. For routine structural confirmation and characterization in a research and development setting, a combination of 1D and 2D NMR, supported by mass spectrometry, offers the most efficient and reliable approach.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. benchchem.com [benchchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 1-(Pyridin-2-Yl)Propan-2-One: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(Pyridin-2-Yl)Propan-2-One is critical to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in available safety data. Due to its potential hazards, including acute toxicity, skin and eye irritation, and respiratory irritation, a cautious and compliant disposal protocol is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound waste.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

